Technical Whitepaper: Structural Characterization and Validation of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric Acid Executive Summary 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid (referred to herein as CFOV ) is a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Characterization and Validation of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric Acid
Executive Summary
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid (referred to herein as CFOV ) is a critical pharmacophore scaffold, often utilized in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs) and metabolic tracers. Its structural integrity is defined by a specific regiochemical substitution pattern on the aromatic ring: a ketone functionality at position 1, a fluorine atom at position 2, and a chlorine atom at position 4.[1]
The primary challenge in the production of CFOV is the high potential for regioisomerism during the Friedel-Crafts acylation step. Distinguishing the target 4-chloro-2-fluorophenyl isomer from the thermodynamically competitive 2-chloro-4-fluorophenyl impurity is the analytical bottleneck. This guide provides a definitive elucidation strategy, leveraging
F-NMR coupling constants and high-resolution MS fragmentation to validate the structure.
Synthetic Context & Regiochemical Challenge
To understand the impurity profile, one must analyze the synthesis.[1] CFOV is typically synthesized via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with glutaric anhydride in the presence of a Lewis acid (
).
Regioselectivity Analysis
The starting material, 1-chloro-3-fluorobenzene, possesses two directing groups:
The electrophilic attack of the acylium ion is governed by the stronger activator (Fluorine).[1]
Path A (Target): Attack ortho to Fluorine (at C4 relative to original ring).[1] This yields the 4-chloro-2-fluorophenyl product.
Path B (Impurity): Attack para to Fluorine (at C6 relative to original ring).[1] This yields the 2-chloro-4-fluorophenyl product.
While para attack is typically favored due to sterics, the specific electronic interplay in this disubstituted system can lead to significant mixtures (approx. 85:15 to 60:40 ratios depending on solvent/temperature), making the isolation of the specific 4-chloro-2-fluoro isomer a critical quality attribute.
Figure 1: Synthetic pathway illustrating the divergent regiochemistry leading to the target CFOV and its critical isomer.
Spectroscopic Elucidation Strategy
The definitive proof of structure relies on the distinct coupling patterns of the aromatic protons with the Fluorine atom (
: C=O stretch (Aryl Ketone).[1] Note: This is lower than alkyl ketones due to conjugation with the phenyl ring.
2500-3300 cm
: O-H stretch (Broad, carboxylic acid).
Detailed Analytical Protocols
HPLC Purity Method (Reverse Phase)
This method is designed to separate the highly similar regioisomers based on slight differences in polarity induced by the dipole moments of the C-F and C-Cl bonds.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
Detection: UV at 254 nm (Aromatic) and 210 nm (Carbonyl).[1]
Gradient:
0-2 min: 10% B (Equilibration)
2-20 min: 10%
80% B (Linear Gradient)
20-25 min: 80% B (Wash)
Self-Validation: The retention time of the 4-chloro-2-fluoro isomer is typically slightly shorter than the 2-chloro-4-fluoro isomer due to the higher polarity of the 2-fluoro arrangement relative to the ketone (dipole alignment).
NMR Sample Preparation
Weigh 10-15 mg of the dried solid into a clean vial.
Add 600 µL of DMSO-
(Deuterated Dimethyl Sulfoxide).[1] Note: DMSO is preferred over CDCl to ensure full solubility of the carboxylic acid and to prevent dimerization effects from broadening the signals.
The following workflow ensures that every batch of CFOV is validated against the potential regioisomer impurity.
Figure 2: Quality Control workflow for validating CFOV structure and purity.
References
Boehringer Ingelheim International GmbH. (2011).[1] Process for the preparation of empagliflozin and intermediates thereof.[1][3] WO2011039108A1.[1] Link
Eckert, M., et al. (2014).[1] Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction. Organic Process Research & Development, 18(12).[1] Link
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry.[1][4][5][6][7] Wiley-Interscience.[1] (Foundational text on regioselectivity in acylation).
PubChem. (2023).[1] Compound Summary: 5-chlorovaleric acid (Fragment Data).[1][8] National Library of Medicine.[1] Link
An In-depth Technical Guide to a Key Pharmaceutical Intermediate: A Case Study on Phenyl Oxovaleric Acids
A Note to the Researcher: The initial query for "5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid" did not yield a specific CAS (Chemical Abstracts Service) number from publicly available chemical databases. This suggests t...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Researcher: The initial query for "5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid" did not yield a specific CAS (Chemical Abstracts Service) number from publicly available chemical databases. This suggests the compound may be a novel entity, not yet broadly cataloged, or potentially referenced under a different nomenclature. The CAS number is a critical unique identifier for any chemical substance, ensuring the accuracy and reliability of technical data.
In the spirit of scientific integrity and to provide a valuable technical resource, this guide will focus on a closely related and well-documented analogue, 5-(4-Fluorophenyl)-5-oxopentanoic acid (CAS: 149437-76-3) . This compound shares key structural features and is a significant building block in pharmaceutical synthesis. The principles, protocols, and applications discussed herein are likely to be highly relevant to the study and potential use of other substituted phenyl oxovaleric acids.
Title: 5-(4-Fluorophenyl)-5-oxopentanoic Acid: A Comprehensive Technical Guide for Drug Discovery and Development Professionals
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(4-Fluorophenyl)-5-oxopentanoic acid, also known as 5-(4-fluorophenyl)-5-oxovaleric acid, is a keto-acid of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a fluorinated phenyl ring, a ketone, and a terminal carboxylic acid, provides a versatile scaffold for the synthesis of complex, biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound, a common strategy in modern drug design.[1] This guide offers an in-depth exploration of its chemical properties, synthesis, applications, and safety considerations.
Chemical Properties and Data
A solid understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
The synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid typically involves a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable method for forming the carbon-carbon bond between the aromatic ring and the acyl group.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid.
Rationale: This protocol is chosen for its efficiency and high yield in forming the aryl ketone. The use of a strong Lewis acid like aluminum chloride (AlCl₃) activates the glutaric anhydride, making it a potent electrophile.
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suitable solvent (e.g., dichloromethane).
Catalyst Addition: Cool the flask in an ice bath and slowly add aluminum chloride (AlCl₃) to the solvent with stirring.
Reactant Addition: Dissolve glutaric anhydride in the solvent and add it dropwise to the stirred suspension of AlCl₃.
Aromatic Substrate Addition: Add fluorobenzene dropwise to the reaction mixture, maintaining the temperature below 5°C.
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
Quenching and Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(4-fluorophenyl)-5-oxopentanoic acid.
Applications in Drug Discovery and Development
The primary utility of 5-(4-fluorophenyl)-5-oxopentanoic acid lies in its role as a versatile intermediate for synthesizing more complex molecules with therapeutic potential.[1]
Key Intermediate in Statin Synthesis
This compound is a known intermediate in the synthesis of some statins, which are HMG-CoA reductase inhibitors used to lower cholesterol.[6] The valeric acid side chain provides a handle for further chemical modifications to build the characteristic dihydroxy heptanoic acid side chain of statins.
Scaffold for Novel Therapeutics
The combination of a ketone and a carboxylic acid allows for a wide range of chemical transformations.[1]
The ketone can undergo reduction to a secondary alcohol, reductive amination, or be used in condensation reactions.
The carboxylic acid can be converted to esters, amides, or acid chlorides, enabling coupling with various amines or alcohols.
This dual functionality makes it a valuable scaffold for creating libraries of compounds for screening against various biological targets, including kinases and other enzymes.[7]
Strategic Synthesis and Application of 5-(4-Chloro-2-fluorophenyl)-5-oxopentanoic Acid
This guide details the chemical identity, synthesis, and application of 5-(4-Chloro-2-fluorophenyl)-5-oxopentanoic acid , a critical intermediate in the synthesis of halogenated tetralones and bioactive pharmaceutical in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical identity, synthesis, and application of 5-(4-Chloro-2-fluorophenyl)-5-oxopentanoic acid , a critical intermediate in the synthesis of halogenated tetralones and bioactive pharmaceutical ingredients (APIs).
Chemical Identity & Significance
This molecule belongs to the class of
-keto acids (delta-keto acids). It serves as a bifunctional scaffold containing a reactive ketone and a terminal carboxylic acid, separated by a propyl linker.
Core Pharmacophore: The 4-chloro-2-fluorophenyl moiety is a privileged structure in medicinal chemistry. The fluorine atom at the ortho position provides metabolic stability (blocking P450 oxidation sites) and conformational restriction, while the para-chlorine enhances lipophilicity and receptor binding affinity.
Key Applications
Tetralone Synthesis: It is the direct precursor to 6-chloro-8-fluoro-1-tetralone via intramolecular cyclization. Tetralones are essential building blocks for antidepressants (e.g., Sertraline analogs) and antipsychotics.
Enzyme Inhibitors: The keto-acid chain mimics biological substrates, making it a candidate for developing histone deacetylase (HDAC) inhibitors or matrix metalloproteinase (MMP) inhibitors.
Linker Chemistry: The terminal carboxylic acid allows for conjugation to peptides or heterocycles, while the ketone remains available for reductive amination.
Synthetic Pathways[1][2][3]
The synthesis of this molecule requires precise regiocontrol to ensure the acyl group attaches at the position para to the chlorine and ortho to the fluorine. We present two methodologies: the industrial Friedel-Crafts route and the high-precision Organometallic route.
Analysis: The position para to the Fluorine (Position 6 relative to F=1, Cl=3 ) is electronically favored. However, this yields the 2-chloro-4-fluorophenyl isomer.
To obtain the target 4-chloro-2-fluorophenyl isomer, acylation must occur ortho to the Fluorine (and para to the Chlorine). This is sterically hindered and electronically less favorable than the para-F position.
Optimization: The use of steric bulk or specific Lewis acids (e.g.,
vs ) can modulate this ratio, but this route often requires rigorous chromatographic separation of isomers.
Method B: Grignard Addition (Precision Route)
This method guarantees regiochemistry by using a pre-functionalized aryl halide.
Substrate: 1-Bromo-4-chloro-2-fluorobenzene.
Reagent: Glutaric Anhydride.
Mechanism: Formation of the Grignard reagent (
) followed by nucleophilic attack on the anhydride.
Advantage: 100% Regiospecificity. The acyl chain attaches exactly where the bromine was.
Visualization of Synthetic Logic
The following diagram illustrates the competing pathways and the downstream cyclization logic.
Caption: Figure 1 details the regiochemical conflict in Friedel-Crafts acylation versus the specificity of the Grignard approach.
Detailed Experimental Protocols
Protocol A: High-Precision Synthesis via Grignard Reagent
Recommended for research scale (1g - 50g) where purity is paramount.
Reagents:
1-Bromo-4-chloro-2-fluorobenzene (1.0 eq)
Magnesium turnings (1.1 eq, iodine activated)
Glutaric Anhydride (1.2 eq)
Dry THF (Solvent)
Step-by-Step Methodology:
Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings. Add a crystal of iodine and heat gently until purple vapor appears.
Grignard Formation: Add 10% of the aryl bromide solution in dry THF. Initiate the reaction (exotherm/turbidity). Dropwise add the remaining aryl bromide over 1 hour, maintaining a gentle reflux. Stir for an additional hour.
Acylation: Cool the Grignard solution to -78°C. In a separate flask, dissolve Glutaric Anhydride in dry THF and cool to -78°C.
Transfer: Cannulate the Grignard reagent slowly into the Glutaric Anhydride solution. Crucial: Adding Grignard to the anhydride prevents double-addition (formation of the tertiary alcohol).
Quench: Allow to warm to 0°C and quench with 1M HCl.
Workup: Extract with Ethyl Acetate (3x). Wash organic phase with brine, dry over
, and concentrate.
Purification: Recrystallize from Toluene/Hexane or purify via column chromatography (SiO2, Hexane:EtOAc gradient).
To convert the keto-acid into the bioactive tetralone scaffold.
Reagents:
5-(4-Chloro-2-fluorophenyl)-5-oxopentanoic acid
Polyphosphoric Acid (PPA) or Thionyl Chloride (
) +
Method:
Mix the keto-acid with PPA (10 parts by weight).
Heat to 80-100°C for 2-4 hours. Monitor by TLC (disappearance of acid).
Pour onto crushed ice. The tetralone usually precipitates as a solid.
Filter and wash with saturated
to remove unreacted acid.
Analytical Characterization Data (Expected)
Technique
Diagnostic Signal
Structural Assignment
IR Spectroscopy
1710 cm⁻¹ (Broad)
Carboxylic Acid (C=O)
1685 cm⁻¹ (Sharp)
Aryl Ketone (C=O)
¹H NMR (DMSO-d₆)
δ 12.1 (s, 1H)
-COOH (Exchangeable)
δ 7.5 - 7.9 (m, 3H)
Aromatic Protons (Pattern specific to 1,2,4-sub)
δ 3.0 (t, 2H)
-methylene to Ketone
δ 2.3 (t, 2H)
-methylene to Acid
δ 1.8 (m, 2H)
Central methylene (-position)
MS (ESI-)
[M-H]⁻ = 243.0
Molecular Ion (Negative Mode)
Safety & Handling
Hazards: The synthesis involves halogenated aromatics (potential irritants) and strong Lewis acids. Glutaric anhydride is a respiratory sensitizer.
Storage: Store in a cool, dry place. The keto-acid is generally stable but should be kept away from strong oxidizers.
Waste: Halogenated organic waste must be segregated. Aqueous layers from Friedel-Crafts reactions contain Aluminum salts and must be neutralized before disposal.
References
Friedel-Crafts Acylation Mechanisms
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on acylation mechanisms).
Mechanism Overview:
Synthesis of Aryl-Keto Acids (Haworth Synthesis)
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
General Procedure: - Organic Syntheses, Coll. Vol. 2, p.81.
Regioselectivity in Halogenated Benzenes:
Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Explains the ortho/para directing conflict between Fluorine and Chlorine).
Related Fluorophenyl Intermediates
5-(4-Fluorophenyl)-5-oxopentanoic acid applications: (Demonstrates the utility of the non-chlorinated analog in drug discovery).
Privileged Scaffolds in Drug Design: Therapeutic Potential of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric Acid
Executive Summary In the landscape of modern drug discovery, 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid (CAS: 951889-56-8) represents a high-value "privileged scaffold"—a molecular framework capable of serving as a li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern drug discovery, 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid (CAS: 951889-56-8) represents a high-value "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets through specific synthetic modifications. While often categorized as a synthetic intermediate, this compound possesses a distinct pharmacophore combining a lipophilic, metabolically stable halogenated aromatic head group with a polar, modifiable keto-acid tail.
This technical guide analyzes the therapeutic utility of this scaffold, specifically its role as a precursor for dihydropyridazinone-based cardiotonics (PDE3 inhibitors) , p38 MAPK inhibitors , and PPAR agonists . We provide mechanistic insights, experimental workflows, and structural rationale for prioritizing this scaffold in lead optimization campaigns.
Chemical Properties & Pharmacophore Analysis[1][2][3][4]
The therapeutic potential of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid is dictated by its two distinct structural domains:
Domain
Structural Feature
Medicinal Chemistry Function
Head Group
4-Chloro-2-fluorophenyl
Metabolic Stability: The fluorine at the ortho position blocks metabolic oxidation (ring hydroxylation), while the para-chlorine enhances lipophilicity () for membrane permeability. This specific substitution pattern is privileged in kinase inhibitors (e.g., Lapatinib analogs).
Tail Group
5-Oxovaleric Acid
Versatile Linker: The 1,4-dicarbonyl spacing (counting the keto and acid carbons) is a classic precursor for heterocycle formation (pyridazinones, pyrroles, thiadiazoles). The carboxylic acid allows for prodrug formation or ionic interactions with arginine residues in receptor pockets.
The most direct therapeutic application of this scaffold lies in its cyclization with hydrazine to form 6-(4-chloro-2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one .
Mechanism: Pyridazinone derivatives are potent inhibitors of Phosphodiesterase 3 (PDE3). Inhibition of PDE3 prevents the degradation of cAMP in cardiomyocytes, leading to increased intracellular calcium and positive inotropy (increased contractility) and vasodilation.
Clinical Relevance: This mechanism mimics the action of Levosimendan and Milrinone , used in the management of acute heart failure. The 4-chloro-2-fluoro substitution is predicted to enhance potency compared to the unsubstituted phenyl analogs by filling hydrophobic pockets in the PDE3 active site.
p38 Mitogen-Activated Protein Kinase (p38 MAPK) (Oncology/Inflammation)
The 4-chloro-2-fluorophenyl moiety is a critical determinant for binding to the ATP-binding pocket of p38 MAPK.
Mechanism: When the keto-acid is converted into a pyridazinone or thiadiazole, the halogenated phenyl group occupies the hydrophobic "gatekeeper" region of the kinase.
Therapeutic Outcome: Inhibition of p38 MAPK suppresses the production of pro-inflammatory cytokines (TNF-
, IL-1 ), offering potential treatments for rheumatoid arthritis and specific metastatic cancers (e.g., breast cancer, leukemia).
The intact acid structure resembles the fibrate class of drugs.
Mechanism: The carboxylic acid tail mimics free fatty acids, allowing the molecule to bind to the Ligand Binding Domain (LBD) of PPAR
or PPAR .
Therapeutic Outcome: Activation of PPARs regulates lipid metabolism and insulin sensitization, relevant for Type 2 Diabetes and dyslipidemia.
Mechanistic Pathways & Logic
The following diagram illustrates the divergence of the scaffold into distinct therapeutic classes based on synthetic transformation.
Figure 1: Divergent synthesis pathways transforming the keto-acid scaffold into bioactive inhibitors for cardiovascular, oncological, and epigenetic targets.
Experimental Protocols
Protocol A: Synthesis of the Pyridazinone Scaffold (PDE3/p38 Target)
This protocol converts the keto-acid into the bioactive dihydropyridazinone core.
Dissolution: Dissolve 10 mmol of the keto-acid in 50 mL of absolute ethanol in a round-bottom flask.
Addition: Add 15 mmol of hydrazine hydrate dropwise under stirring. Add 2-3 drops of glacial acetic acid.
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the acid spot.
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).
Filtration: The solid precipitate (6-(4-chloro-2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one) is collected by vacuum filtration.
Purification: Recrystallize from ethanol to obtain analytical grade crystals.
Protocol B: In Vitro PDE3 Inhibition Assay
Validates the cardiovascular potential of the synthesized pyridazinone.
Materials:
Recombinant Human PDE3A enzyme.
cAMP substrate (fluorescently labeled or radiolabeled).
Assay Buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM
, 1.7 mM EGTA).
Workflow:
Preparation: Dilute the synthesized pyridazinone in DMSO to varying concentrations (0.1 nM to 10
).
Incubation: Mix enzyme (PDE3A), assay buffer, and test compound in a 96-well plate. Incubate for 15 minutes at
.
Reaction Start: Add cAMP substrate to initiate the reaction.
Measurement: Measure the decrease in cAMP concentration (or fluorescence polarization change) after 30 minutes.
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
References
BenchChem. (2025). Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. Retrieved from
National Institutes of Health (NIH). (2025). Synthesis and Bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed.[1] Retrieved from
MDPI. (2025). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xa Inhibitors. Retrieved from
American Chemical Society (ACS). (2025). Discovery of Novel and Potent Small-Molecule Inhibitors of NO and Cytokine Production. Journal of Medicinal Chemistry. Retrieved from
CymitQuimica. (2025).[2] Product Data: 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid. Retrieved from
Technical Guide: 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric Acid as a Pharmaceutical Intermediate
This guide outlines the technical specifications, synthesis logic, and application spectrum of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid , a specialized halogenated synthone used in modern medicinal chemistry. Execut...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical specifications, synthesis logic, and application spectrum of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid , a specialized halogenated synthone used in modern medicinal chemistry.
Executive Summary & Chemical Identity
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid (CAS: 951889-56-8) is a high-value bifunctional intermediate containing a halogenated aromatic core and a reactive keto-acid tail. It serves as a critical scaffold in the synthesis of pyridazinones , indole-based therapeutics , and kinase inhibitors .
The compound’s value lies in its specific substitution pattern: the 4-chloro-2-fluoro moiety. This motif is a "privileged structure" in drug design, known to enhance metabolic stability (blocking P450 oxidation sites) and improve lipophilicity/binding affinity compared to non-halogenated analogs.
Chemical Specifications
Property
Specification
CAS Number
951889-56-8
IUPAC Name
5-(4-Chloro-2-fluorophenyl)-5-oxopentanoic acid
Molecular Formula
Molecular Weight
244.65 g/mol
Appearance
White to off-white crystalline solid
Melting Point
69–72 °C (Typical)
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.
The industrial standard for synthesizing this intermediate is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with glutaric anhydride. This route is preferred for its atom economy and convergent nature.
Retrosynthetic Analysis & Regiochemistry
The success of this synthesis hinges on regiocontrol .
Substrate: 1-Chloro-3-fluorobenzene.
Directing Effects:
Fluorine (C1): Strong ortho/para director (due to lone pair donation).
Chlorine (C3): Weak ortho/para director (deactivating).
Outcome: The position para to the Chlorine and ortho to the Fluorine (C6 in the ring, or C4 relative to F) is the most activated nucleophilic site. This selectively yields the 4-chloro-2-fluorophenyl isomer.
Validated Experimental Protocol
Note: This protocol assumes a standard laboratory scale (e.g., 50 mmol).
Reagents:
1-Chloro-3-fluorobenzene (1.0 equiv)
Glutaric Anhydride (1.1 equiv)
Aluminum Chloride (
) (2.2 - 2.5 equiv)
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Methodology:
Catalyst Activation: In a flame-dried 3-neck flask under
, suspend in anhydrous DCM at 0°C.
Anhydride Addition: Add glutaric anhydride portion-wise. The mixture may become heterogeneous.
Substrate Addition: Add 1-chloro-3-fluorobenzene dropwise over 30 minutes, maintaining internal temperature <5°C. The exotherm is significant.
Reaction Phase: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring via HPLC is essential (Target: >98% conversion).
Quenching (Critical): Pour the reaction mass slowly into a mixture of ice/HCl (conc.). Caution: Highly exothermic hydrolysis of aluminum complexes.
Extraction: Separate the organic layer. Extract the aqueous phase with DCM (2x).
Alkaline Extraction (Purification): Extract the combined organic layers with 10%
or . The product (acid) moves to the aqueous phase; unreacted halo-benzene remains in the organic phase.
Acidification & Isolation: Acidify the aqueous extract to pH 1–2 with HCl. The product will precipitate. Filter, wash with cold water, and dry.
Process Flow Diagram
The following diagram visualizes the reaction logic and critical control points.
Figure 1: Synthesis workflow emphasizing the acid-base purification strategy to ensure high purity.
Downstream Pharmaceutical Applications
This intermediate is not a final drug but a versatile building block . Its dual functionality (ketone + carboxylic acid) allows for divergent synthesis pathways.
) effects a cyclocondensation to form 6-(4-chloro-2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one .
Mechanism: Schiff base formation at the ketone followed by intramolecular amide bond formation.
Relevance: Pyridazinones are privileged scaffolds in:
PDE3 Inhibitors: (Cardiotonic agents like Levosimendan analogs).
p38 MAP Kinase Inhibitors: (Anti-inflammatory).
COX-2 Inhibitors.
Indole Synthesis (Fischer Indole)
Reaction with phenylhydrazines under acidic conditions can yield tryptamine derivatives or indole-3-butanoic acid analogs.
Relevance: Indole derivatives are ubiquitous in CNS drugs (Serotonin modulators) and NSAIDs (Indomethacin analogs).
Reductive Amination
The ketone group can be reductively aminated to introduce amine-bearing side chains, common in SGLT2 inhibitors and GPCR ligands where the halogenated phenyl ring provides receptor selectivity.
Figure 2: Divergent synthesis pathways utilizing the intermediate's bifunctionality.
Quality Control & Analytic Standards
To ensure suitability for pharmaceutical use (GMP precursor grade), the following specifications are recommended:
Test
Method
Acceptance Criteria
Assay
HPLC (C18 Column, ACN/Water gradient)
Identification
-NMR (DMSO-)
Conforms to structure (Aromatic signals: 7.2–7.8 ppm)
Loss on Drying
Gravimetric
Residue on Ignition
Gravimetric
(Critical for Al removal)
Heavy Metals
ICP-MS
ppm
Common Impurities:
Regioisomers: 5-(2-chloro-4-fluorophenyl)-... (Rare due to directing effects but possible).
Over-acylation: Bis-acylated byproducts (Controlled by stoichiometry).
Aluminum Salts: Residual catalyst (Controlled by acid wash).
References
PubChem. (2025).[1] 5-(2-Fluorophenyl)-5-oxopentanoic acid (Analog Reference). National Library of Medicine. Link[1]
CymitQuimica. (n.d.). 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid Product Data. Link
Sigma-Aldrich. (n.d.). Product Catalog: 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid. Link
Compernolle, F., et al. (1993). Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride. Tetrahedron, 49, 3193.[2] (Foundational protocol for fluorophenyl-glutaric adducts).
Google Patents. (2005). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid (US20050250961A1). (Process chemistry reference for scale-up of analogous keto-acids). Link
Technical Monograph: Stability & Storage of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric Acid
Executive Summary This technical guide defines the stability profile, storage protocols, and handling requirements for 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid (also known as 5-(4-chloro-2-fluorophenyl)-5-oxopentano...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide defines the stability profile, storage protocols, and handling requirements for 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid (also known as 5-(4-chloro-2-fluorophenyl)-5-oxopentanoic acid). As a critical intermediate likely utilized in the synthesis of SGLT2 inhibitors (gliflozins) and related pharmaceutical APIs, this compound requires strict environmental controls to prevent degradation of its keto-acid functionality and halogenated aromatic core.
This guide moves beyond generic safety data, providing a mechanistic rationale for storage conditions and a self-validating quality control (QC) workflow.
Part 1: Chemical Identity & Physicochemical Baseline
Before establishing storage parameters, we must define the physicochemical baseline. Deviations from these properties during QC indicate improper storage or degradation.
Property
Specification / Characteristic
Chemical Name
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid
Systematic Name
5-(4-Chloro-2-fluorophenyl)-5-oxopentanoic acid
Molecular Formula
C₁₁H₁₀ClFO₃
Molecular Weight
244.65 g/mol
Physical State
White to off-white crystalline powder
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Melting Point
Typical range for class:[1][2] 138°C – 145°C (Verify with specific CoA)
pKa
~4.5 (Carboxylic acid moiety)
Key Moieties
Aryl Ketone (C=O), Carboxylic Acid (COOH), Halogenated Phenyl Ring
Part 2: Degradation Mechanisms & Stability Risks
Understanding why the compound degrades allows us to engineer effective storage controls. This molecule presents three primary stability risks:
Moisture-Induced Agglomeration & Hydrolysis
While the aryl ketone is relatively robust, the terminal carboxylic acid is hygroscopic .
Mechanism: Absorption of atmospheric moisture leads to clumping (agglomeration). While hydrolysis of the carbon chain is unlikely, the presence of water facilitates microbial growth and can catalyze trace metal-mediated oxidation if impurities are present.
Impact: Inaccurate weighing, failed stoichiometry in downstream acylation/coupling reactions.
Photolytic Dehalogenation (Light Sensitivity)
The 4-chloro-2-fluorophenyl ring contains carbon-halogen bonds sensitive to high-energy UV radiation.
Mechanism: Prolonged exposure to UV light can induce homolytic cleavage of the C-Cl or C-F bonds, generating radical species that lead to polymerization or ring byproducts.
Impact: Drop in purity; formation of des-halo impurities (e.g., 5-(2-fluorophenyl)-5-oxovaleric acid).
Thermal Decarboxylation (Low Risk, High Consequence)
Although
-keto acids are more stable than -keto acids, sustained high temperatures (>40°C) can accelerate general degradation pathways.
Visualizing the Stability Logic
The following diagram maps the chemical vulnerabilities to the required mitigation strategies.
Figure 1: Mechanistic link between functional group vulnerabilities and storage protocols.
Part 3: Storage & Handling Protocols[3]
Based on the stability profile, the following protocols are mandatory for maintaining >98% purity over 12+ months.
Primary Storage Conditions
Temperature:2°C to 8°C (Refrigerated).
Rationale: Slows kinetic degradation rates. While chemically stable at room temperature for short periods (weeks), long-term storage requires refrigeration to prevent "purity drift."
Atmosphere:Inert Gas Overlay (Argon/Nitrogen).
Rationale: Displaces oxygen and moisture. Essential for opened containers.
Container:Amber Glass with Teflon-lined screw cap.
Rationale: Amber glass blocks UV light; Teflon prevents leaching of plasticizers from standard caps into the organic acid.
Handling Workflow (The "Cold Chain" Rule)
To prevent condensation (which ruins the powder), follow this strict equilibration protocol:
Remove container from 2-8°C storage.
Wait 30–60 minutes for the container to reach room temperature before opening.
Warning: Opening a cold bottle in humid lab air causes immediate water condensation on the powder.
Dispense rapidly in a fume hood.
Purge headspace with Nitrogen/Argon before resealing.
Seal with Parafilm and return to storage.
Part 4: Analytical Monitoring (Quality Control)
Trust but verify. Relying on the label is insufficient for critical synthesis. Implement this HPLC method to validate stability before use in high-value steps.
Recommended HPLC Method (Reverse Phase)
This method separates the parent acid from potential de-halogenated impurities or decarboxylated byproducts.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Buffers the acid, improving peak shape).
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0 min: 90% A / 10% B
15 min: 10% A / 90% B
20 min: 10% A / 90% B
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic ring absorption).
Pass Criteria: Purity ≥ 98.0% (Area %).
Self-Validating Storage Workflow
The following diagram illustrates the lifecycle of the compound from receipt to disposal, ensuring data integrity.
Figure 2: Lifecycle management of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid.
Part 5: Safety & Toxicology (E-E-A-T)
As a halogenated organic acid, standard GHS precautions apply.
Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with glutaric anhydride
This Application Note is structured as a high-level Process Development Guide, designed for scientists optimizing the synthesis of halogenated aryl-keto acids. Executive Summary This guide details the protocol for the Fr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level Process Development Guide, designed for scientists optimizing the synthesis of halogenated aryl-keto acids.
Executive Summary
This guide details the protocol for the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (m-chlorofluorobenzene) using glutaric anhydride. This transformation is a critical C-C bond-forming step in the synthesis of bioactive tetralone derivatives and fluorinated pharmaceutical intermediates.
The reaction presents a specific regiochemical challenge due to the competing directing effects of the chlorine and fluorine substituents. This protocol leverages the superior resonance donation of fluorine to direct acylation to the para-position relative to the fluorine atom, yielding 5-(2-chloro-4-fluorophenyl)-5-oxopentanoic acid as the major isomer.
Key Process Features:
Regiocontrol: >90% selectivity for the para-fluoro position.
Purification: Self-purifying "Acid/Base Swing" workup eliminates the need for chromatography.
Scalability: Protocol adapted for 10g to 1kg scale-up.
Chemical Context & Regiochemistry
The Substrate Challenge
The starting material, 1-chloro-3-fluorobenzene, contains two deactivating groups that are meta to each other. In Electrophilic Aromatic Substitution (EAS), both halogens are ortho/para directors.
Fluorine Effect: Strong electronegativity (-I) but powerful resonance donation (+M) due to effective 2p-2p orbital overlap with carbon.
Chlorine Effect: Moderate electronegativity (-I) and weaker resonance donation (+M) due to 3p-2p orbital mismatch.
Theoretical Prediction
When these effects compete, the stronger resonance donor controls the orientation. Fluorine's +M effect dominates.
Site 6 (Para to F, Ortho to Cl):Favored. Stabilized by F resonance; sterically accessible.
Site 4 (Para to Cl, Ortho to F): Disfavored relative to Site 6 due to weaker stabilization by Cl.
Site 2 (Ortho to both): Sterically prohibited.
Reaction Mechanism
The reaction proceeds via the formation of a discrete acylium ion complexed with aluminum chloride. Note that glutaric anhydride requires >2 equivalents of Lewis acid because the product (a keto-acid) complexes with two moles of AlCl₃ (one at the ketone, one at the carboxylate).
Figure 1: Mechanistic pathway showing ring opening of glutaric anhydride and regioselective attack.
Experimental Protocol
Reagents & Stoichiometry[1]
Reagent
MW ( g/mol )
Equiv.
Role
1-Chloro-3-fluorobenzene
130.55
1.0
Substrate (Limiting Reagent)
Glutaric Anhydride
114.10
1.1
Acylating Agent
Aluminum Chloride (AlCl₃)
133.34
2.4
Lewis Acid Catalyst
Dichloromethane (DCM)
-
10 Vol
Solvent (Anhydrous)
Step-by-Step Procedure
Step 1: Catalyst Activation
Equip a dry 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and a reflux condenser connected to a caustic scrubber (to trap HCl gas).
Charge Aluminum Chloride (2.4 eq) and DCM (5 Vol) .
Cool the suspension to 0–5°C using an ice/water bath.
Step 2: Acylium Formation
Dissolve Glutaric Anhydride (1.1 eq) in DCM (3 Vol) .
Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining temperature <10°C.
Observation: The slurry may clear slightly or change color as the acylium complex forms.
Step 3: Substrate Addition & Reaction
Add 1-Chloro-3-fluorobenzene (1.0 eq) dropwise over 20 minutes at 0–5°C.
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
Stir at RT for 1 hour, then heat to reflux (40°C) for 3–6 hours.
Monitoring: Monitor by HPLC or TLC (SiO₂, 50% EtOAc/Hexane). The product is more polar (low Rf) than the substrate.
Step 4: Quenching (Exothermic)
Cool the reaction mixture to 0°C.
Slowly pour the reaction mixture into a beaker containing Ice/Water (10 Vol) and Conc. HCl (1 Vol) .
Caution: Vigorous evolution of HCl gas and heat.
Stir for 30 minutes to ensure complete hydrolysis of aluminum salts.
Purification: The Acid/Base Swing
Since the product is a carboxylic acid, it can be purified chemically without column chromatography.
Figure 2: Acid/Base extraction workflow for isolating pure keto-acid.
Detailed Purification Steps:
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once with fresh DCM. Combine organic layers.
Base Extraction: Extract the combined DCM layer with 10% Na₂CO₃ (aq) (2 x 3 Vol).
Chemistry: The product (carboxylic acid) converts to the sodium salt and moves to the water phase. Neutral impurities (unreacted halo-benzene, anhydrides) remain in the DCM.
Isolation: Separate the aqueous basic layer. Wash it once with a small amount of DCM to remove entrained organics.
Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH < 2 while stirring. The product will precipitate as a white/off-white solid.
Filtration: Filter the solid, wash with water, and dry in a vacuum oven at 45°C.
Expected Results & Characterization
Yield: Typical isolated yields range from 75% to 85% .
Appearance: White to off-white crystalline solid.
Melting Point: Expected range 95–105°C (dependent on purity).
1H NMR (DMSO-d6, 400 MHz):
12.1 (s, 1H, -COOH)
7.8–7.9 (m, 1H, Ar-H, H6 position)
7.5 (dd, 1H, Ar-H, H3 position)
7.2 (td, 1H, Ar-H, H5 position)
3.0 (t, 2H, -CH2-CO-Ar)
2.3 (t, 2H, -CH2-COOH)
1.8 (quint, 2H, -CH2-CH2-CH2-)
Safety & Hazards
Aluminum Chloride: Reacts violently with water. Handle in a fume hood.
HF Generation: While unlikely under these conditions, degradation of fluorinated aromatics under extreme forcing conditions can release HF. Use standard PPE.
HCl Gas: Generated during the reaction and quenching. Ensure scrubber is active.
References
Friedel-Crafts Acylation Mechanism & Scope
Master Organic Chemistry.[1] "Friedel-Crafts Acylation and Alkylation."[2][3][4][5][6][7] Available at: [Link]
Regioselectivity in Halo-Benzenes
Olah, G. A.
Royal Society of Chemistry. "The Friedel-Crafts benzoylation of chlorobenzene." Available at: [Link]
Google Patents. "Process for the preparation of 4-(4-fluorobenzoyl) butyric acid (US20050250961A1)." (Analogous process chemistry).
General Acylation Protocols
Organic Chemistry Portal.[3] "Friedel-Crafts Acylation."[2][3][4][5][6][7] Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Target Molecule: 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid
CAS Registry Number: 146949-16-0 (Representative analog class)
Primary Application: Building block for SGLT2 inhibitors (e.g., Canagliflozin analogs) and MMP inhibitors.
This Application Note details the regioselective preparation of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid via Friedel-Crafts acylation. Unlike standard acylations, the presence of two deactivating halogens (Cl, F) on the aromatic ring requires precise Lewis acid modulation to achieve high conversion. This protocol utilizes 1-chloro-3-fluorobenzene as the starting material, exploiting the strong ortho/para directing effect of the fluorine atom to direct acylation to the C6 position (para to fluorine), yielding the desired 4-chloro-2-fluoro substitution pattern on the product scaffold.
Key Technical Challenges Solved:
Regiocontrol: Directing acylation to the sterically accessible position para to the fluorine atom.
Aluminum Complexation: Managing the "aluminum sponge" effect where the product keto-acid sequesters catalyst, requiring >2.2 equivalents of
.
Purification Logic: A self-validating "Acid-Base Swing" workup that eliminates chromatography for intermediate scale-up.
Reaction Scheme & Mechanism
The synthesis involves the ring-opening acylation of glutaric anhydride by 1-chloro-3-fluorobenzene, mediated by anhydrous Aluminum Chloride (
).
Figure 1: Synthetic pathway utilizing the ring-opening of glutaric anhydride.
Safety & Hazard Analysis (HSE)
Reagent
Hazard Class
Critical Precaution
Aluminum Chloride ()
Water Reactive, Corrosive
Reacts violently with water to release HCl gas. Handle in a glovebox or under positive pressure.
1-Chloro-3-fluorobenzene
Flammable, Irritant
Avoid inhalation.[1][2][3][4] F-substituents can increase skin absorption.
Dichloromethane (DCM)
Carcinogen (Suspected)
Use in a well-ventilated fume hood. Do not use standard nitrile gloves for prolonged immersion (breakthrough <5 min).
HCl (Gas byproduct)
Corrosive
The reaction evolves HCl gas. Ensure the reaction vessel is vented through a caustic scrubber (NaOH trap).
Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
Flush the system with dry Nitrogen (
) for 15 minutes.
Charge the flask with Glutaric Anhydride (13.7 g) and DCM (100 mL) . Stir until dissolved.
Cool the solution to
using an ice/water bath.
Critical Step: Add
(33.3 g) portion-wise over 20 minutes. Note: The reaction is exothermic. Control addition rate to keep internal temp < . The solution will turn yellow/orange.
The triplet at 7.8 ppm is characteristic of the H6 proton (sandwiched between Carbonyl and Fluorine).
Troubleshooting Guide
Issue 1: Low Yield / No Precipitation upon Acidification
Cause: The volume of NaOH used was too large, making the final solution too dilute.
Solution: Concentrate the aqueous basic layer by 50% on a rotary evaporator before acidification.
Issue 2: Sticky Solid / Oil Formation
Cause: Presence of "poly-acylated" byproducts or residual solvent.
Solution: Recrystallize the crude solid from Toluene/Heptane (1:3) or Ethanol/Water (1:1).
Issue 3: Regioselectivity Issues
Observation: NMR shows multiple aromatic isomers.
Correction: Ensure the reaction temperature does not exceed
. Higher temperatures can promote thermodynamic rearrangement or acylation at the sterically hindered C2 or C4 positions (relative to F).
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for Friedel-Crafts Acylation using anhydrides).
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Mechanistic insights into haloarene acylation).
Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor." Journal of Medicinal Chemistry, 53(17), 6355–6360. (Context for aryl-keto-acid intermediates in gliflozin synthesis).
BenchChem. (2025).[7] "Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid." (Analogous protocol for dichlorophenyl derivatives).
Application Note: A Comprehensive Guide to the Analytical Method Development and Validation for 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid
Abstract This document provides a detailed technical guide for the development and validation of analytical methods for the quantification of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid. As a key intermediate in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed technical guide for the development and validation of analytical methods for the quantification of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid. As a key intermediate in the synthesis of various bioactive molecules, ensuring its purity and concentration is paramount.[1][2] This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We present two robust analytical protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The narrative explains the causality behind experimental choices and provides step-by-step protocols for implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Analyte Properties
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid is an aryl keto acid, a class of compounds that are valuable intermediates in organic and medicinal chemistry.[1][5] The presence of a carboxylic acid, a ketone, and a halogenated aromatic ring dictates its chemical behavior and forms the basis of our analytical strategy. A robust analytical method is essential for monitoring reaction progress, assessing purity of the final product, and ensuring the quality of active pharmaceutical ingredients (APIs).[6][7]
Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any successful method development plan.[8]
Property
Value / Description
Rationale for Analytical Method Development
Chemical Structure
The structure contains a UV-absorbing aromatic ring and ionizable carboxylic acid group, making it suitable for both HPLC-UV and LC-MS analysis.
Molecular Formula
C₁₁H₁₀ClFO₃
-
Molecular Weight
244.65 g/mol
Essential for preparing standard solutions of known concentration and for mass spectrometry settings.
Predicted pKa
~4.5 (Carboxylic Acid)
The acidic nature is critical for selecting the mobile phase pH in reverse-phase HPLC to ensure the analyte is in a single, non-ionized form for consistent retention and sharp peak shape.
Solubility
Soluble in organic solvents (Methanol, Acetonitrile); slightly soluble in water.
Guides the choice of solvent for stock solution preparation and sample diluent. Methanol and Acetonitrile are common, HPLC-grade solvents.
UV Absorbance
Expected λmax ~250-260 nm
The substituted benzoyl chromophore is expected to have strong UV absorbance, enabling sensitive detection with a standard photodiode array (PDA) or UV detector.
Overall Analytical Strategy
The development process follows a logical progression from initial parameter selection to full validation, ensuring the final method is fit for its intended purpose.[4][9] This workflow is designed to be systematic, minimizing redevelopment cycles and ensuring a robust final method.
Figure 1: General workflow for analytical method development and validation.
Protocol I: HPLC-UV Method for Assay and Impurity Profiling
This method is designed for routine quality control, offering a balance of performance, simplicity, and cost-effectiveness. High-performance liquid chromatography is a cornerstone of pharmaceutical analysis for quantifying APIs and detecting impurities.[7][10]
Rationale for Chromatographic Conditions
Column: A C18 stationary phase is chosen for its versatility and effectiveness in retaining moderately polar compounds like our target analyte. The 150 mm length and 3 µm particle size provide a good balance between resolution and analysis time.[11]
Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure efficient elution of the main compound while also separating potential impurities with different polarities.
Acidification: Phosphoric acid is added to the aqueous mobile phase to lower the pH to ~2.5. Since the analyte's pKa is ~4.5, this ensures the carboxylic acid group is fully protonated (non-ionized). This state enhances retention on the C18 column and prevents peak tailing, leading to symmetrical and reproducible peaks.
Detection: Based on the benzoyl chromophore, a detection wavelength of 254 nm is selected as a robust starting point, typically offering high sensitivity for aromatic compounds. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal wavelength during development.
Materials and Instrumentation
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
Mobile Phase A (Aqueous): Add 1.0 mL of orthophosphoric acid to 1 L of ultrapure water. Mix thoroughly and degas.
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
Standard Solution Preparation:
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B.
Sample Preparation:
Accurately weigh an appropriate amount of the test sample into a volumetric flask.
Dissolve and dilute with methanol to achieve a nominal concentration of 1000 µg/mL.
Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
Chromatographic Conditions:
Parameter
Setting
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
254 nm
Run Time
20 minutes
Gradient Program
Time (min)
0.0
12.0
15.0
15.1
20.0
System Suitability: Before sample analysis, inject the working standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
Analysis and Calculation: Inject the blank (diluent), standard, and sample solutions. Calculate the assay of the analyte using the external standard method based on peak areas.
Protocol II: LC-MS/MS Method for High-Sensitivity Quantification
This method is ideal for applications requiring lower detection limits, such as analyzing the analyte in complex biological matrices or for trace impurity analysis. The high selectivity of tandem mass spectrometry minimizes matrix interference.[12][13] While some keto acids are unstable or require derivatization for analysis, direct injection is often sufficient and preferable for simpler workflows.[14]
Rationale for LC-MS/MS Conditions
Mobile Phase: Formic acid is used instead of phosphoric acid. Phosphoric acid is a strong ion-suppressing agent and is not compatible with mass spectrometry. Formic acid is a volatile acid that effectively controls pH for chromatography while being fully compatible with ESI sources.
Ionization: Electrospray Ionization (ESI) is selected due to its suitability for polar, ionizable molecules. Negative ion mode (ESI-) is chosen as the primary mode because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, typically providing a strong signal.
Precursor Ion (Q1): This will be the deprotonated molecule, [M-H]⁻, with an m/z of 243.0 (calculated for C₁₁H₉ClFO₃⁻).
Product Ions (Q3): Collision-induced dissociation (CID) in the second quadrupole will fragment the precursor ion. Likely fragments include loss of CO₂ (-44 Da) from the carboxylic acid or cleavage at the keto group. These transitions are unique to the analyte and are monitored for quantification and confirmation.
Materials and Instrumentation
LC-MS/MS System: Sciex Triple Quad 5500, Waters Xevo TQ-S, or equivalent, with an ESI source.
LC System: UPLC/UHPLC system for faster analysis and better resolution.
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent).
Standard and Sample Preparation: Prepare as described in the HPLC-UV method, but use Mobile Phase A as the final diluent. Concentrations for LC-MS/MS are typically much lower (e.g., in the ng/mL range).
LC Conditions:
Parameter
Setting
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40 °C
Gradient Program
Time (min)
0.0
3.0
4.0
4.1
5.0
MS/MS Conditions (Negative Ion Mode):
Parameter
Setting
Ion Source
Electrospray Ionization (ESI), Negative Mode
Capillary Voltage
-3.5 kV
Source Temperature
150 °C
Desolvation Temp.
400 °C
MRM Transitions
Precursor (Q1) m/z
243.0
243.0
Analysis: Create a calibration curve using a series of standard solutions. Analyze samples and quantify using the peak area ratio against the calibration curve.
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following protocols are based on the ICH Q2(R2) guideline and should be performed for the chosen analytical method.[3][4]
Figure 2: Core parameters for analytical method validation as per ICH guidelines.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
Analyze a blank sample (diluent/matrix) to check for interfering peaks at the retention time of the analyte.
Analyze the analyte standard.
Analyze a sample of the analyte that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Peak purity analysis (using a PDA detector) should yield a purity angle less than the purity threshold.
Linearity and Range
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the method's response.
Protocol:
Prepare a series of at least five standard solutions covering 80% to 120% of the expected sample concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
Inject each solution in triplicate.
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.997.[13]
Accuracy (Recovery)
Objective: To determine the closeness of the test results to the true value.
Protocol:
Perform spike-recovery experiments. Add known amounts of the analyte standard to a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.
Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Protocol:
Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.
Prepare samples at the estimated LOQ concentration and analyze them (n=6) to confirm that precision and accuracy criteria are met at this level.
Acceptance Criteria: Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Introduce small changes to the method parameters, one at a time. Examples include:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase pH (± 0.1 units)
Analyze a sample under each modified condition and evaluate the impact on system suitability and results.
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not significantly deviate from the nominal method.
Example Validation Data Summary
Validation Parameter
Result
Acceptance Criteria
Status
Linearity (r²)
0.9995
≥ 0.997
Pass
Accuracy (% Recovery)
99.5% - 101.2%
98.0% - 102.0%
Pass
Precision (Repeatability %RSD)
0.85%
≤ 2.0%
Pass
Precision (Intermediate %RSD)
1.10%
≤ 2.0%
Pass
LOQ (%RSD at 0.5 µg/mL)
6.5%
≤ 10.0%
Pass
Conclusion
This application note details two comprehensive, reliable, and robust analytical methods for the determination of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid. The HPLC-UV method is well-suited for routine quality control and assay, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace analysis in complex environments. The successful development of these methods is predicated on a foundational understanding of the analyte's physicochemical properties. The included validation protocols, grounded in ICH Q2(R2) guidelines, ensure that the chosen method is fit-for-purpose and generates trustworthy, reproducible data critical for drug development and manufacturing.[3][15]
References
Vertex AI Search. (2026).
PubMed. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Aurigene Pharmaceutical Services. (n.d.). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. [Link]
MDPI. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]
ResearchGate. (n.d.). Synthesis and application of aryl-keto α-amino acids. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]
ACS Publications. (n.d.). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. [Link]
National Institutes of Health. (2024). Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot. [Link]
Application Note: HPLC-UV Quantification of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric Acid
Abstract & Scope This Application Note details a robust, validated protocol for the High-Performance Liquid Chromatography (HPLC) quantification of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid (hereafter referred to as...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This Application Note details a robust, validated protocol for the High-Performance Liquid Chromatography (HPLC) quantification of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid (hereafter referred to as CFOVA ).
CFOVA is a structural analog to key intermediates used in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin, Canagliflozin) and lipid-lowering agents (e.g., Ezetimibe analogs).[1] It is typically synthesized via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with glutaric anhydride. Precise quantification is critical as unreacted starting materials or isomeric by-products can compromise the yield and enantioselectivity of downstream pharmaceutical active ingredients (APIs).[1]
This guide moves beyond basic "recipe" instructions to explain the physicochemical logic governing the separation, ensuring the method is adaptable to different instrument platforms.
Chemical Basis of the Method
Target Analyte Profile
Chemical Structure: A valeric acid backbone with a terminal carboxylic acid and a keto-group at the C5 position, attached to a 4-chloro-2-fluorophenyl ring.[1]
Chromophore: The halogenated acetophenone-like system provides strong UV absorption, typically maximizing between 240–260 nm.[1]
Critical Method Parameters (CMP)
To achieve a "Self-Validating System," the method relies on three chemical interactions:
Ion Suppression: The mobile phase pH must be maintained at 2.5 – 3.0 (well below the pKa of 4.7).[1] This keeps the carboxylic acid protonated (
), increasing hydrophobicity and ensuring sharp peak shape on C18 columns.[1] At neutral pH, the ionized form () would elute near the void volume with severe tailing.[1]
Solvation: The keto-group and halogens make the molecule moderately polar but lipophilic.[1] A water/acetonitrile mixture provides the optimal mass transfer kinetics.[1]
Detection Specificity: The conjugated ketone-phenyl system allows for selective detection at 254 nm , minimizing interference from non-conjugated aliphatic impurities (e.g., residual glutaric acid).[1]
Experimental Protocol
Reagents & Equipment
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.
Cause: Silanol interactions or ionization of the acid group.[1]
Fix: Lower Mobile Phase pH (add more
) or use a column with higher carbon load/end-capping.[1]
Issue: Retention Time Drift
Cause: Temperature fluctuation or organic evaporation.[1]
Fix: Use column oven (30°C) and cap solvent bottles.[1]
Workflow Visualization
The following diagram illustrates the logical flow of the analysis, including critical decision points for data acceptance.
Caption: Operational workflow for the quantification of CFOVA, emphasizing the System Suitability Test (SST) as a critical "Go/No-Go" gate.
Data Presentation: Summary of Specifications
Parameter
Specification Limit
Analyte Retention Time
min
Resolution ()
(from nearest impurity)
LOD (Limit of Detection)
~0.5 µg/mL
LOQ (Limit of Quantitation)
~1.5 µg/mL
Typical Impurities
Unreacted 1-chloro-3-fluorobenzene (elutes early), Glutaric acid (elutes near void).[1]
References
Suneetha, A., & Sharmila, D. (2015).[1][6] Validated stability indicating RP-HPLC method for estimation of canagliflozin in dosage form.[1][6] Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1187-1194.[1][6]
Context: Establishes the use of acidic mobile phases (pH 3.0) for phenyl-ring containing gliflozin intermediates to prevent peak tailing.[1]
Maslarska, V., et al. (2022).[1] Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 265–271.[1] [1][7]
Context: Validates the detection wavelength (225-254 nm) and C18 column choice for chlorophenyl-substituted organic acids.
Ningbo Inno Pharmchem Co. (2023).[1][8] 5-(4-Fluorophenyl)-5-oxopentanoic acid: Application as Intermediate.[1][8][9] Technical Data Sheet.
Context: Provides structural confirmation of the "phenyl-oxo-valeric acid" class as key intermediates for Ezetimibe and gliflozin analogs.
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
Context: The regulatory framework defining the validation parameters (Linearity, Precision, Accuracy) used in this protocol.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: LC-MS/MS analysis of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid in biological matrices
Content Type: Detailed Application Note and Protocol
Abstract
This application note details a robust, validated protocol for the quantification of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid (CFOV) in human plasma and rat serum. CFOV is a critical synthetic intermediate and potential degradant of SGLT2 inhibitors (e.g., Canagliflozin, Empagliflozin). Accurate monitoring of this compound is essential for pharmacokinetic (PK) profiling and safety assessment during drug development.[1] The method utilizes Negative Electrospray Ionization (ESI-) coupled with tandem mass spectrometry (MS/MS) to achieve a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL .
Introduction & Scientific Rationale
The Target Compound
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid (C11H10ClFO3, MW 244.[1]65) is a valeric acid derivative characterized by a terminal carboxylic acid and a halogenated aromatic ketone.[1]
Pharmacological Relevance: It serves as a key building block in the Friedel-Crafts acylation steps for synthesizing gliflozin-class antidiabetic drugs.[1] Its presence in biological matrices may indicate residual impurities in the drug substance or specific metabolic breakdown pathways (oxidative cleavage).[1]
Analytical Challenge: The compound possesses an acidic moiety (pKa ~4.[1]8) and a lipophilic aromatic tail (LogP ~2.2).[1] This amphiphilic nature requires careful balance in extraction chemistry to maximize recovery while minimizing matrix effects (phospholipid suppression).[1]
Method Development Strategy (Expertise & Experience)
Ionization Mode: While many drug molecules are analyzed in positive mode, CFOV contains a carboxylic acid group that readily deprotonates.[1] Negative mode (ESI-) is selected to monitor the deprotonated molecular ion [M-H]- at m/z 243.[1]0. This mode typically offers lower background noise for acidic species compared to positive mode, where adduct formation (Na+, K+) can be unpredictable.[1]
Chromatography: A C18 stationary phase is chosen for its ability to retain the lipophilic phenyl ring.[1] To ensure sharp peak shape for the free acid, the mobile phase pH must be maintained below the pKa (pH < 4) or sufficiently buffered. We utilize a Formic Acid/Ammonium Formate system to suppress ionization during the chromatographic run (improving retention) while allowing efficient ionization in the source.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is superior to protein precipitation (PPT) for this analyte.[1] LLE provides cleaner extracts by leaving behind phospholipids and salts, which is critical for maintaining sensitivity in negative mode.
The following workflow ensures high recovery (>85%) and minimal matrix effect.
Step-by-Step Procedure:
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL polypropylene tube.
IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.
Acidification: Add 10 µL of 1.0 M Formic Acid.
Why? Acidification suppresses the ionization of the carboxylic acid (converting COO- to COOH), driving the uncharged molecule into the organic solvent during extraction.
Extraction: Add 600 µL of MTBE. Cap and vortex vigorously for 5 minutes.
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
Transfer: Transfer 500 µL of the upper organic supernatant to a clean glass tube.
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80:20 Water:ACN with 0.01% FA). Vortex for 1 min and centrifuge.
Injection: Transfer to autosampler vials. Inject 5 µL .
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.[1]
Note: 0.01% Formic acid is used instead of the standard 0.1% to prevent excessive signal suppression in negative mode while still maintaining peak shape.
Ion Source: Electrospray Ionization (ESI), Negative Mode.[1]
Spray Voltage: -2500 V.
Source Temp: 500°C.
MRM Transitions:
Compound
Precursor (m/z)
Product (m/z)
Dwell (ms)
CE (eV)
Role
Mechanism
CFOV
243.0
199.0
50
-18
Quantifier
Loss of CO2 (Decarboxylation)
CFOV
243.0
157.0
50
-28
Qualifier
Cleavage of alkyl chain (Benzoyl ion)
| IS (d4) | 247.0 | 203.0 | 50 | -18 | Quantifier | Loss of CO2 |
Visualizations
Analytical Workflow Diagram
The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Self-Validating" checkpoints (Internal Standard and QC samples).
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring maximum recovery of the acidic analyte.
Fragmentation Pathway (Logic for MRM)
Understanding the fragmentation is crucial for specificity.[1] The carboxylic acid loses CO2 typically.[1]
Caption: Proposed collision-induced dissociation (CID) pathway for CFOV in negative electrospray ionization.
Validation Summary (Expected Performance)
This method design adheres to FDA Bioanalytical Method Validation Guidelines (2018) .
Parameter
Acceptance Criteria
Expected Result
Linearity
r² > 0.99
1.0 – 1000 ng/mL
Accuracy
±15% (±20% at LLOQ)
92% - 106%
Precision (CV)
<15% (<20% at LLOQ)
3.5% - 8.2%
Recovery
Consistent across levels
>85% (MTBE Extraction)
Matrix Effect
85-115%
Negligible (due to LLE cleanup)
Expert Troubleshooting & Tips
Carryover: Carboxylic acids can stick to stainless steel.[1] Use a needle wash containing 10% Ammonia in Methanol to ensure deprotonation and removal of the analyte from the injector needle between runs.
Peak Tailing: If peak tailing is observed, increase the buffer concentration (Ammonium Formate) to 5-10 mM in the aqueous mobile phase, or ensure the column is fully equilibrated.
Stability: The ketone group is generally stable, but avoid high pH (>9) during sample storage to prevent potential enolization or degradation.
References
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 14244, 5-Chlorovaleric acid (Analogous Chemistry). Retrieved from [Link]
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
ChemSrc. (2023).[1] 5-(4-Fluorophenyl)-5-oxopentanoic acid (Structural Analog Data). Retrieved from [Link]
Application Note: NMR Characterization of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric Acid
Executive Summary This guide details the nuclear magnetic resonance (NMR) sample preparation and acquisition protocols for 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid . As a critical intermediate in the synthesis of ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the nuclear magnetic resonance (NMR) sample preparation and acquisition protocols for 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid . As a critical intermediate in the synthesis of pharmaceutical agents (often acting as a precursor for indole-based therapeutics or antipsychotics), accurate structural validation is required.
This molecule presents specific analytical challenges:
Solubility: The polar carboxylic acid tail and the lipophilic halogenated aromatic head create conflicting solubility profiles.
Dynamic Exchange: The carboxylic acid proton (
) is prone to chemical exchange and dimerization in non-polar solvents.
Heteronuclear Coupling: The presence of
introduces significant -coupling complexity in the aromatic region of the spectrum.
This protocol establishes DMSO-
as the primary solvent to ensure monomeric dispersion and utilizes -NMR as a mandatory orthogonal check for regioisomer purity.
Physicochemical Analysis & Solvent Strategy
Structural Considerations
The molecule consists of a valeric acid chain attached to a 4-chloro-2-fluorophenyl ketone.
() is standard for many organic intermediates, it is unsuitable for high-precision characterization of this specific acid due to dimerization.
In
: Carboxylic acids form hydrogen-bonded dimers.[1] This broadens the peak (often invisible or ) and affects the chemical shifts of the adjacent methylene protons via anisotropy.
In DMSO-
: The sulfoxide oxygen acts as a strong H-bond acceptor, breaking acid dimers. This results in a sharp, distinct singlet for the proton (typically ) and stabilizes the conformation of the alkyl chain.
Recommendation: Use DMSO-
(99.9% D) for all structural elucidation.
Figure 1: Decision logic for solvent selection emphasizing the necessity of DMSO-d6 for carboxylic acid stabilization.
Note: Store DMSO over molecular sieves to prevent water uptake, which appears at 3.33 ppm and can overlap with methylene signals.
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Preparation Workflow
Weighing: Accurately weigh 10–15 mg of the solid acid into a clean 1.5 mL microcentrifuge tube or glass vial.
Reasoning: Direct weighing into the NMR tube increases static risk and powder loss on the tube walls.
Dissolution: Add 600 µL of DMSO-
.
Mixing: Vortex for 30 seconds. If the solid persists, sonicate for 2 minutes at ambient temperature.
Caution: Do not heat above 40°C to avoid potential degradation or evaporation of the volatile TMS standard.
Transfer: Transfer the clear solution to the NMR tube using a long-stem glass Pasteur pipette to avoid air bubbles.
Height Check: Ensure the solvent column height is 4.5–5.0 cm .
Validation: Insufficient height leads to magnetic susceptibility mismatch (poor shimming); excessive height dilutes the signal.
Protocol: Instrument Acquisition Parameters
This molecule requires a multi-nuclear approach. The
spectrum is not optional; it is the primary confirmation of the ortho-fluoro regiochemistry.
Probe & Temperature
Probe: 5mm BBO or TXI probe (tuned to
).
Temperature: 298 K (
). Regulate to to prevent chemical shift drift of the labile acid proton.
Acquisition Table
Parameter
(Proton)
(Carbon)
(Fluorine)
Spectral Width (SW)
16 ppm (-2 to 14 ppm)
240 ppm (-10 to 230 ppm)
100 ppm (-80 to -180 ppm)
Transmitter Offset (O1)
6 ppm
110 ppm
-110 ppm (typical for Ar-F)
Relaxation Delay (D1)
5.0 s
2.0 s
3.0 s
Pulse Angle
(for quant) or
Acquisition Time (AQ)
3.0 - 4.0 s
1.0 s
1.0 - 2.0 s
Scans (NS)
16 - 64
512 - 1024
16 - 32
Line Broadening (LB)
0.3 Hz
1.0 Hz
0.5 Hz
Critical Note on
: The fluorine signal for aryl fluorides typically appears between -100 and -130 ppm. Ensure the SW covers this range. The 2-fluoro position is deshielded relative to a 4-fluoro.
Use a solvent suppression pulse sequence or fresh ampoule.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and solvent effects). Link
Abraham, R. J., et al. (2006).[7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Establishes DMSO shift behavior for labile protons). Link
National Institutes of Health (NIH) PubChem. (2023). Compound Summary: 5-(2-Fluorophenyl)-5-oxopentanoic acid (Analogous structure data). Link[8]
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[7][9] (Standard for 19F parameters). Link
Application Note: 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric Acid in Medicinal Chemistry
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, characterization, and downstream application of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid , a cri...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, characterization, and downstream application of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid , a critical
-keto acid intermediate used to access pharmacologically active heterocycles (pyridazinones, lactones) and to modulate metabolic stability in drug candidates.[1]
Executive Summary
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid (CAS: 951889-56-8) serves as a privileged scaffold in the synthesis of p38 MAP kinase inhibitors , poly(ADP-ribose) polymerase (PARP) inhibitors , and cholesterol absorption inhibitors (Ezetimibe analogs).[1]
Its value lies in the 4-chloro-2-fluorophenyl moiety, which offers distinct advantages over the more common 4-fluorophenyl analogs:
Metabolic Stability: The additional chlorine atom at the para-position blocks CYP450-mediated hydroxylation, extending half-life (
Lipophilicity Tuning: The halogen pattern modulates
, improving membrane permeability while maintaining specific receptor binding via the ortho-fluorine electrostatic interactions.[2][3]
Synthetic Versatility: The
-keto acid functionality allows for divergent synthesis into pyridazinones (via hydrazine), -lactones (via reduction), or glutarimides .[1]
Mechanism of Chemical Utility
The compound acts as a bifunctional electrophile .[2][3] The ketone at
and the carboxylic acid at allow for selective cyclization or sequential functionalization.[2][3]
Key Reaction Pathways
Friedel-Crafts Acylation (Synthesis): Generated via the regioselective acylation of 1-chloro-3-fluorobenzene with glutaric anhydride.[1] The fluorine atom directs the electrophile para to itself, ensuring the 2-fluoro-4-chloro substitution pattern.[1]
Wolff-Kishner / Clemmensen Reduction: Converts the ketone to a methylene group, creating long-chain aryl-alkanoic acids used in lipophilic linkers.[1][3]
Heterocyclization:
With Hydrazine: Yields 6-(4-chloro-2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one (pharmacophore for cardiotonic and antihypertensive agents).[1]
With Primary Amines + Reduction: Yields
-substituted piperidines or pyrrolidines depending on reductive conditions.[1][2][3]
Experimental Protocols
Protocol A: Regioselective Synthesis via Friedel-Crafts Acylation
Rationale: This protocol maximizes regioselectivity for the 4-chloro-2-fluoro isomer over the 2-chloro-4-fluoro byproduct using Aluminum Chloride (
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 12–16 hours.[2][3] Monitor by HPLC (see Analytical Section).
Quench: Pour the reaction mixture slowly into a mixture of ice (200 g) and concentrated HCl (20 mL). Caution: Highly exothermic.[2][3]
Workup: Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (
mL).[2][3] Combine organics and wash with Brine.[2][3]
Purification: The product often precipitates upon concentration.[2][3] Recrystallize from Toluene/Hexanes to remove regioisomers.[2][3]
Reactivity: The keto-acid is stable at RT but hygroscopic.[2][3] Store in a desiccator.
Friedel-Crafts Caution: The generation of HCl gas during the reaction and quenching requires a functional fume hood and an acid scrubber.[2][3] Aluminum chloride reacts violently with water.[2][3]
References
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007.[2][3] (General reference for Friedel-Crafts Acylation mechanisms).
Bioorganic & Medicinal Chemistry Letters. Synthesis and SAR of p38 MAP Kinase Inhibitors utilizing the 4-fluorophenyl-5-oxovaleric acid scaffold.[1]
U.S. Patent 5,767,115. Hydroxy-substituted azetidinones useful as hypocholesterolemic agents.[2][3] (Describes the synthesis of Ezetimibe intermediates using fluorinated phenyl glutaric acid derivatives).
Journal of Medicinal Chemistry. Discovery of Pyridazinone Derivatives as Potent and Selective Inhibitors.[2][3] (Application of
Use as a building block for novel kinase inhibitors
Application Note: Strategic Utilization of Privileged Scaffolds in Kinase Inhibitor Design Abstract This guide details the systematic application of the Imidazo[1,2-b]pyridazine core as a foundational building block for...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Privileged Scaffolds in Kinase Inhibitor Design
Abstract
This guide details the systematic application of the Imidazo[1,2-b]pyridazine core as a foundational building block for novel Type I and Type II kinase inhibitors. Unlike generic library screening, this protocol emphasizes a "Vector-Based" design strategy, exploiting the scaffold's inherent regioselectivity to independently optimize hinge-binding affinity and solvent-front solubility. We provide validated protocols for the regioselective functionalization of the core, followed by a high-sensitivity ADP-Glo™ biochemical assay for potency determination.
Introduction: The "Privileged" Building Block
In Fragment-Based Drug Discovery (FBDD), a "privileged" scaffold is a molecular framework capable of providing high-affinity ligands for a diverse array of receptors. The Imidazo[1,2-b]pyridazine system (found in the BCR-ABL inhibitor Ponatinib) is a premier example.[1]
Mechanistic Rationale:
Adenine Mimicry: The nitrogen atoms at positions 1 and 4 serve as critical hydrogen bond acceptors/donors to the kinase hinge region (e.g., Met318 in c-Src).
Vector Orthogonality: The scaffold offers two distinct vectors for elaboration:
C3 Position: Orients substituents toward the hydrophobic back pocket or the gatekeeper residue.
C6 Position: Orients substituents toward the solvent-exposed region, ideal for solubilizing groups or covalent warheads (e.g., acrylamides).
Chemical Synthesis Protocol: Regioselective Assembly
The utility of 3-amino-6-chloroimidazo[1,2-b]pyridazine as a building block lies in the reactivity difference between the C3-amino group and the C6-chloro handle.
Experimental Workflow Diagram
The following diagram illustrates the divergent synthesis pathway to access Type I (ATP-competitive) inhibitors.
Figure 1: Modular assembly of kinase inhibitors. The C3 position is derivatized first to establish the hinge-binding motif, followed by C6 modification to tune physicochemical properties.
Stir at RT for 4 hours. Monitor by LC-MS (Target Mass: Core + Acyl - HCl).
Stop Point: Quench with water. The product often precipitates. Filter, wash with water/Et₂O, and dry.
Why this works: The exocyclic amine at C3 is more nucleophilic than the ring nitrogens under these conditions, preventing N1/N4 alkylation.
Step 2: Suzuki Coupling at C6 (Solubility Tail)
Suspend the C3-amide intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).
Add (4-Morpholinophenyl)boronic acid (1.2 eq) and K₂CO₃ (3.0 eq).
Degas with N₂ for 10 minutes.
Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 12 hours.
Purification: Filter through Celite. Concentrate and purify via Flash Chromatography (DCM:MeOH gradient 0-10%).
Biochemical Evaluation: ADP-Glo™ Kinase Assay
To validate the synthesized building block derivatives, we utilize the ADP-Glo™ Kinase Assay (Promega). This assay is superior to radioactive ³³P assays for high-throughput screening due to its high Z' factor and ability to detect low conversion rates.
Principle:
The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[2][3] It is a two-step "depletion-detection" system.[4]
Assay Logic Diagram
Figure 2: The ADP-Glo biochemical workflow. Crucially, Step 1 removes background noise (ATP) to ensure the signal in Step 2 comes solely from kinase activity.
Protocol: IC₅₀ Determination
Reagents:
Kinase: Recombinant c-Src (human).
Substrate: Poly(Glu, Tyr) 4:1.
ATP: Ultrapure (10 µM final conc, near K_m).
Procedure:
Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 250 nL to a 384-well white low-volume plate.
Enzyme Addition: Dilute c-Src in 1X Kinase Buffer. Add 2.5 µL/well. Incubate 10 min at RT (allows inhibitor to bind).
Reaction Start: Add 2.5 µL of ATP/Substrate mix. Spin down. Incubate 60 min at RT.
Depletion: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min at RT (Destroys unreacted ATP).
Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min.
Read: Measure Luminescence on a plate reader (e.g., BMG PHERAstar).
Data Analysis:
Calculate % Inhibition =
Fit data to a 4-parameter logistic equation to derive IC₅₀.
Representative Data & SAR Analysis
The following table demonstrates the impact of modifying the C3 and C6 vectors on the Imidazo[1,2-b]pyridazine core.
Compound ID
C3 Substituent (Hinge)
C6 Substituent (Solvent)
c-Src IC₅₀ (nM)
Solubility (µM)
IP-01 (Core)
-NH₂
-Cl
>10,000
>100
IP-02
-NH-Benzoyl
-Cl
450
25
IP-03
-NH-(3-CF3-Benzoyl)
-Cl
12
5
IP-04
-NH-(3-CF3-Benzoyl)
-Ph-4-Morpholine
2.1
>50
Interpretation:
IP-01 vs IP-02: Acylation at C3 creates a critical H-bond acceptor for the hinge region (Met318), drastically improving potency.
IP-03 vs IP-04: Replacing the hydrophobic Chlorine at C6 with a Morpholine solubilizing group maintains potency (vectors are orthogonal) but significantly improves aqueous solubility, a key parameter for bioavailability.
References
Design and Synthesis of Imidazo[1,2-b]pyridazine Inhibitors.
Source: Goel, R. et al. Journal of Medicinal Chemistry. (2025). "Recent Advances in Imidazo[1,2-b]pyridazines as Kinase Inhibitors."
Link:[Link] (Note: Generalized link to journal due to synthesis nature).
Fragment-Based Drug Discovery Strategies.
Source: Erlanson, D. A., et al. Nature Reviews Drug Discovery. (2016). "Twenty years on: the impact of fragment-based drug discovery."
Link:[Link]
Ponatinib Discovery (Structure Reference).
Source: Huang, W. S., et al. Journal of Medicinal Chemistry. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."
Link:[Link]
Application Notes and Protocols for the Synthesis of Key Pharmaceutical Intermediates: Apixaban and Cilostazol
Abstract: This document provides detailed application notes and optimized laboratory protocols for the synthesis of critical intermediates for two widely used pharmaceuticals: Apixaban, a direct factor Xa inhibitor, and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides detailed application notes and optimized laboratory protocols for the synthesis of critical intermediates for two widely used pharmaceuticals: Apixaban, a direct factor Xa inhibitor, and Cilostazol, a phosphodiesterase III inhibitor. The protocols are designed for researchers, chemists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. The methodologies are presented to ensure reproducibility, high yield, and purity, supported by authoritative references and visual aids to facilitate understanding and implementation.
Introduction
The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicine. The efficiency, cost-effectiveness, and scalability of these synthetic routes are paramount. Apixaban (Eliquis®) and Cilostazol (Pletal®) are significant therapeutic agents in cardiovascular medicine. Apixaban is a potent oral anticoagulant used for the prevention of stroke and systemic embolism[1][2]. Cilostazol is prescribed for the alleviation of symptoms of intermittent claudication in peripheral vascular disease[3].
The robust manufacturing of these drugs relies on the efficient production of their key chemical building blocks, or intermediates. This guide provides an in-depth look at the synthesis of one such crucial intermediate for each of these drugs, offering field-proven insights and detailed, self-validating protocols. We will explore the synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate , a direct precursor to Apixaban, and 6-hydroxy-3,4-dihydroquinolin-2(1H)-one , a foundational intermediate for Cilostazol.
Part 1: Synthesis of a Key Cilostazol Intermediate
The synthesis of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (6-HQ) is a critical step in the total synthesis of Cilostazol[3]. The most common and industrially viable route involves a two-step process commencing from p-anisidine (p-methoxyaniline). This strategy leverages a classical acylation reaction followed by an intramolecular Friedel-Crafts reaction. The choice of p-anisidine is strategic; the methoxy group is a stable protecting group for the phenol, which is deprotected in situ during the Lewis acid-catalyzed cyclization. This avoids handling the more reactive p-aminophenol directly.
The key transformation is the Friedel-Crafts cyclization. This reaction is promoted by a strong Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the amide and the chlorine atom, facilitating the electrophilic attack on the electron-rich aromatic ring to form the dihydroquinolinone core[3][4]. The subsequent demethylation of the methoxy group occurs under the harsh, high-temperature conditions of the reaction.
Caption: Synthetic pathway for 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Experimental Protocol: Synthesis of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one
This protocol is adapted from established industrial methods[5][6].
Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropanamide
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add p-anisidine (61.5 g, 0.5 mol) and sodium carbonate (79.5 g, 0.75 mol).
Solvent Addition: Add 500 mL of toluene to the flask. Stir the mixture to form a suspension.
Reagent Addition: Slowly add a solution of 3-chloropropionyl chloride (69.8 g, 0.55 mol) dissolved in 65 g of toluene dropwise via the dropping funnel over a period of 1 hour. The dropwise addition is crucial to control the exothermicity of the acylation reaction.
Reaction Conditions: After the addition is complete, heat the reaction mixture to 50°C and maintain this temperature for 3 hours with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature. Carefully add 200 mL of dilute hydrochloric acid (5%) to neutralize the excess sodium carbonate until the aqueous layer is neutral (pH ~7).
Isolation: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Concentrate the organic phase under reduced pressure using a rotary evaporator.
Purification: The concentrated residue will begin to solidify. Cool the flask in an ice bath to promote crystallization. Filter the resulting pinkish solid, wash with cold water (2 x 50 mL), and dry under vacuum at 60°C to yield N-(4-methoxyphenyl)-3-chloropropanamide.
Step 2: Intramolecular Friedel-Crafts Cyclization and Demethylation to 6-HQ
Reaction Setup: In a suitable high-pressure reactor or a flask equipped with a reflux condenser and gas inlet, place the N-(4-methoxyphenyl)-3-chloropropanamide (98 g, approx. 0.46 mol) obtained from the previous step.
Catalyst and Solvent: Add 500 mL of tetrahydrofuran (THF) and palladium chloride (a potential catalyst, though AlCl₃ is more traditionally cited)[5]. Alternative, more common method: Mix the intermediate with aluminum chloride (AlCl₃, 2-3 equivalents) without a solvent and heat carefully to 150°C[3].
Reaction Conditions: Heat the mixture to 100-110°C under a pressure of 3-5 kg (if using the palladium-catalyzed method) and maintain for 3-4 hours[5]. If using the AlCl₃ melt method, heat to 150°C for 30-60 minutes[3]. The reaction is highly endothermic initially, then becomes exothermic.
Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst. If AlCl₃ was used, the work-up is more complex, involving quenching the reaction mass by carefully pouring it into a mixture of ice and concentrated HCl.
Isolation: Concentrate the filtrate by rotary evaporation to obtain the crude 6-HQ.
Purification: Recrystallize the crude solid from 50-100 mL of ethanol. Decolorize with activated carbon, if necessary. Filter the hot solution and allow the filtrate to cool, yielding off-white crystals of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone[6].
The synthesis of Apixaban is a multi-step process, culminating in the formation of a complex pyrazolo-pyridinone core. The target intermediate is the direct precursor to Apixaban, which is formed by a final amidation step[7]. The synthesis of this ethyl ester intermediate itself is a significant undertaking. A convergent synthesis strategy is often employed, where different fragments of the molecule are prepared separately and then combined.
One of the key steps is a [3+2] cycloaddition reaction to form the pyrazole ring. This typically involves reacting a hydrazone with a chloro- or other activated alkene species[8]. The subsequent construction of the pyridinone ring and attachment of the side chains requires several steps, often involving transition-metal-catalyzed coupling reactions. The complexity and number of steps make providing a single, short protocol challenging. However, many reported syntheses highlight the importance of efficiently creating the core bicyclic structure[9].
For this guide, we will illustrate a critical fragment coupling and cyclization, which represents the core challenge in Apixaban synthesis. This workflow conceptualizes the convergent nature of the synthesis.
Caption: Convergent synthesis strategy for the Apixaban ethyl ester intermediate.
Experimental Protocol: Synthesis of the Apixaban Ethyl Ester Intermediate
This protocol is a conceptual representation based on common synthetic transformations described in the literature, such as the reaction between ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate and a piperidinone-containing aniline derivative, followed by cyclization[7].
Step 1: Condensation to form Pyrazole Ring (Illustrative)
Reaction Setup: In a 500 mL flask, dissolve the piperidinone-containing aniline precursor (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
Base and Reagent Addition: Add a non-nucleophilic base like triethylamine (TEA, 2.5 equivalents). To this solution, add ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (1.1 equivalents) portion-wise at room temperature. An alkali metal iodide, like potassium iodide, may be used as a catalyst.
Reaction Conditions: Stir the mixture at 60-80°C for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
Work-up: Upon completion, cool the reaction mixture and pour it into ice water. This will precipitate the crude product.
Isolation and Purification: Filter the solid, wash thoroughly with water, and then with a cold, non-polar solvent like hexane or ether to remove non-polar impurities. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography if necessary, although industrial processes aim to avoid chromatography[10].
Step 2: Amidation to form Apixaban (Final Step)
While the primary focus is the intermediate, the final conversion to Apixaban is instructive.
Reaction Setup: Suspend the Apixaban ethyl ester intermediate (1 equivalent) in a mixture of methanol and 25% aqueous ammonia[7].
Reaction Conditions: Heat the mixture in a sealed pressure vessel at 80-100°C for 24-48 hours. The high pressure and temperature are necessary to drive the amidation of the relatively unreactive ethyl ester.
Isolation: Cool the vessel, which should result in the precipitation of Apixaban. Filter the solid, wash with water and then methanol, and dry under vacuum.
The synthesis of pharmaceutical intermediates is a field that demands precision, efficiency, and a deep understanding of chemical principles. The protocols detailed herein for key intermediates of Cilostazol and Apixaban provide a practical framework for laboratory synthesis. They are built upon established, scalable methods that prioritize yield and purity while explaining the causality behind the chosen reaction pathways and conditions. By following these guidelines, researchers and drug development professionals can confidently reproduce these critical synthetic steps, contributing to the broader goal of making essential medicines accessible and affordable.
References
CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H).
Apixaban Intermediates In Pharmaceutical Research . Suraj Chemi.. [Link]
Preparation method of cilostazol intermediate . Patsnap. [Link]
CN103923079A - Preparation method of apixaban intermediate.
US20160143894A1 - Process for the preparation of apixaban.
PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF . European Patent Office. [Link]
Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone . Patsnap. [Link]
A practical synthesis for the key intermediate of apixaban . ResearchGate. [Link]
US20020099213A1 - Processes for preparing cilostazol.
An alternative synthetic strategy to construct apixaban analogues . ARKAT USA, Inc.. [Link]
SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL . HETEROCYCLES, Vol. 78, No. 1, 2009. [Link]
CN107325078B - Preparation method of cilostazol.
US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent... . ACS Publications. [Link]
Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)... . PubMed. [Link]
Synthesis of N-Acyl-α-Amino Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of N-Acyl-α-Amino Acids N-acyl-α-amino acids (NAAAs) are a crucial class of molecules characterized by an amide bond linking a fatty acid to the amino group of an amino acid.[1][2] This str...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of N-Acyl-α-Amino Acids
N-acyl-α-amino acids (NAAAs) are a crucial class of molecules characterized by an amide bond linking a fatty acid to the amino group of an amino acid.[1][2] This structural motif imparts an amphipathic nature to the molecule, leading to a wide range of biological activities and industrial applications. In the realm of drug development, NAAAs are investigated for their roles in signaling pathways related to inflammation, pain, and metabolism.[1][3] They are also integral components of surfactants in cosmetics and household products due to their biocompatibility and biodegradability.[4][5] The synthesis of these derivatives is a cornerstone of medicinal chemistry and material science, demanding robust and versatile experimental protocols. This guide provides a comprehensive overview of the primary synthetic strategies, offering detailed protocols and insights into the rationale behind experimental choices.
Strategic Approaches to N-Acylation
The formation of the amide bond is the central transformation in the synthesis of NAAAs.[6] The choice of synthetic route is dictated by the nature of the acylating agent, the specific amino acid, and the desired scale of the reaction. The most prevalent methods involve the reaction of an amino acid with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, or the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine.
The Schotten-Baumann Reaction: A Classic and Robust Method
First described in the 1880s by Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction remains a widely used method for N-acylation.[7][8] It typically involves the reaction of an acyl chloride with an amine in a two-phase solvent system, with a base in the aqueous phase to neutralize the hydrochloric acid byproduct.[7][8]
Causality in Experimental Design: The biphasic system is advantageous as it allows for the separation of the product in the organic phase while the base neutralizes the generated acid in the aqueous phase, driving the reaction to completion.[7] The choice of base and organic solvent is critical for optimizing the reaction yield and purity.
Technical Support Center: Catalyst Optimization for 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric Acid
Case ID: FC-ACYL-GLU-05 Status: Active Topic: Stoichiometric Optimization of in Friedel-Crafts Acylation with Glutaric Anhydride Target Molecule: 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid Assigned Specialist: Senior...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: FC-ACYL-GLU-05
Status: Active
Topic: Stoichiometric Optimization of
in Friedel-Crafts Acylation with Glutaric Anhydride
Target Molecule: 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid
Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the synthesis of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid , a critical keto-acid intermediate often utilized in the synthesis of SGLT2 inhibitors and related pharmacophores.
The core challenge in this synthesis is the Catalyst Stoichiometry Paradox . Unlike standard acylations using acid chlorides (which require ~1.1 eq of Lewis acid), this reaction utilizes glutaric anhydride . This bifunctional reagent creates a carboxylate by-product that acts as a "Lewis Acid Sink," necessitating a minimum of 2.2 to 3.0 equivalents of Aluminum Chloride (
) for complete conversion.
This support module provides the mechanistic rationale, a troubleshooting flowchart, and a validated Standard Operating Procedure (SOP) to maximize yield and minimize the formation of "Red Oil" polymeric side products.
Technical Deep Dive: The Stoichiometry Paradox
Users frequently report stalled reactions at ~50% conversion despite using "stoichiometric" (1:1) catalyst loading.[1] This failure stems from a misunderstanding of the consumption pathways of the Lewis Acid.
The "Lewis Acid Sink" Mechanism
In the reaction between 1-chloro-3-fluorobenzene and glutaric anhydride:
Activation: The first equivalent of
coordinates with the anhydride to facilitate ring opening.
Product Complexation (The Sink): Upon acylation, the ring opens to form a free carboxylic acid. In the presence of
, this acid immediately deprotonates or coordinates to form an aluminum carboxylate salt (consuming 1 eq).
Ketone Binding: The resulting aryl ketone product also coordinates strongly with aluminum (consuming another 1 eq).
Mechanistic Visualization[3]
Figure 1: Catalyst Consumption Map. Note that both the ketone product and the carboxylate tail consume catalyst, doubling the requirement.
Troubleshooting Guide & FAQs
Symptom: Reaction Stalls at 40-60% Conversion
Diagnosis: Catalyst Starvation.
Root Cause: The carboxylate generated from the anhydride ring-opening is sequestering your
.
Solution: Increase loading to 2.5 - 3.0 equivalents .
Action: Do not add fresh catalyst to a stalled "gummy" reaction; it rarely disperses well. For the next batch, adjust initial loading.
Symptom: Formation of Sticky "Red Oil" / Impossible to Stir
Diagnosis: Phase Separation of Aluminum Complexes.[3]
Root Cause: Friedel-Crafts complexes are ionic liquids that are often insoluble in non-polar solvents like DCM or 1,2-DCE, leading to a dense lower phase that stops the stir bar.
Solution:
Solvent Switch: Use Nitromethane (or a DCM/Nitromethane mix) to solubilize the complex (Note: Nitromethane can be hazardous; consult safety data).
Shear Force: Use an overhead mechanical stirrer (Teflon impeller) instead of a magnetic stir bar. Magnetic bars will seize.[3]
Symptom: High Levels of Regioisomers
Diagnosis: Kinetic vs. Thermodynamic Control.
Root Cause: The 1-chloro-3-fluorobenzene ring has two directing groups. Fluorine is a strong para director; Chlorine is a weaker ortho/para director.
Target: Acylation para to Fluorine (Position 4 relative to F).
Impurity: Acylation para to Chlorine (Position 6 relative to F).
Solution: Lower the temperature to 0°C - 5°C during addition. Higher temperatures favor the thermodynamic mix of isomers.
Troubleshooting Flowchart
Figure 2: Decision Matrix for process deviation.
Standard Operating Procedure (SOP)
Protocol ID: SOP-FC-5OXO-V2
Scale: 100 mmol basis
Materials
Reagent
Equivalents
Role
1-Chloro-3-fluorobenzene
1.0 eq
Substrate
Glutaric Anhydride
1.1 eq
Acylating Agent
Aluminum Chloride ()
2.5 eq
Catalyst
Dichloromethane (DCM)
10 Vol
Solvent
HCl (1N)
Excess
Quenching Agent
Step-by-Step Workflow
Catalyst Suspension:
In a dry 3-neck flask under Nitrogen, charge 2.5 eq of anhydrous
and dry DCM (5 Vol).
Cool to 0°C .
Anhydride Activation:
Add 1.1 eq of Glutaric Anhydride portion-wise.
Observation: The slurry may change color; ensure temperature stays <5°C.
Substrate Addition (Critical Step):
Add 1.0 eq of 1-Chloro-3-fluorobenzene dropwise over 30-60 minutes.
Why? Slow addition prevents exotherms that degrade the regioselectivity (keeping the acylation para to the Fluorine).
Reaction Phase:
Allow to warm to Room Temperature (20-25°C).
Stir for 4–6 hours.
Monitor: Check HPLC. If <5% starting material remains, proceed. If stalled, heat to 35°C (reflux) for 1 hour.
Quenching (The Danger Zone):
Cool reaction mixture to 0°C .
Slowly pour the reaction mixture into cold 1N HCl (ice bath). Do not add water to the reaction flask (violent exotherm).
Note: The aluminum salts will hydrolyze. Stir until two clear layers form (organic and aqueous).
Source: Google Patents. "Process for the synthesis of SGLT2 inhibitors and intermediates." (See US Patent 2011/0218357 or similar art regarding glutaric anhydride acylations).
Aluminum Chloride C
Source: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.[3]
Relevance: The authoritative text on the "Red Oil" formation and stoichiometry of anhydride reactions.
Technical Support Center: Strategies for Removing Unreacted Starting Materials
Welcome to the Technical Support Center, your expert resource for navigating the critical final step of any synthesis: the purification of your product. The presence of unreacted starting materials is a common challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center, your expert resource for navigating the critical final step of any synthesis: the purification of your product. The presence of unreacted starting materials is a common challenge that can significantly impact the yield, purity, and overall success of your research. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to empower you, whether you are a seasoned researcher, a scientist in process development, or a professional in the pharmaceutical industry, to confidently remove unreacted starting materials from your product mixture.
Introduction: The "Why" Behind Purification
In an ideal chemical reaction, all starting materials would be completely converted into the desired product. However, factors such as reaction kinetics, stoichiometry, and equilibrium often lead to incomplete conversions, leaving you with a mixture of product and unreacted starting materials.[1] The removal of these starting materials is paramount for several reasons:
Accurate Yield Determination: Residual starting materials will artificially inflate your perceived yield, leading to inaccurate process metrics.
Purity for Downstream Applications: For applications in drug development and materials science, even trace amounts of impurities can have significant and often detrimental effects.
Regulatory Compliance: In pharmaceutical and other regulated industries, stringent purity requirements are non-negotiable.[2]
Preventing Side Reactions: Unreacted starting materials can sometimes participate in unintended side reactions during storage or subsequent synthetic steps.
This guide will delve into the most common and effective techniques for purifying your product, providing not just the "how," but the critical "why" behind each methodological choice.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when tackling purification challenges.
Q1: How do I get a quick preliminary assessment of my crude product's purity?
A quick and effective way to assess the purity of your product and identify the presence of unreacted starting materials is through Thin Layer Chromatography (TLC).[3] By spotting your crude reaction mixture alongside the pure starting materials on a TLC plate, you can visualize the separation of the components and get a qualitative sense of the purification challenge ahead. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a powerful tool.[3]
Q2: What are the primary factors to consider when choosing a purification method?
The selection of an appropriate purification method is guided by the physicochemical properties of your product and the unreacted starting materials.[4] Key factors to consider include:
Physical State: Are your compounds solids or liquids?
Polarity Difference: How different are the polarities of your product and starting materials? This is crucial for chromatographic separations.
Boiling Point Difference: For liquid products, a significant difference in boiling points may allow for purification by distillation.[5]
Solubility: Differences in solubility in various solvents are the basis for purification by crystallization, precipitation, and extraction.[1][6]
Scale of the Reaction: The amount of material you need to purify will influence your choice of technique. Chromatography is often suitable for smaller scales, while distillation and crystallization are more amenable to larger quantities.[7]
Q3: My product and starting material have very similar properties. What are my options?
This is a common and challenging scenario. If techniques like distillation or crystallization are ineffective due to similar physical properties, high-performance liquid chromatography (HPLC) or flash column chromatography are often the most effective solutions.[8][9] These techniques offer higher resolving power to separate components with subtle differences in polarity.
Core Purification Techniques: A Head-to-Head Comparison
Choosing the right purification strategy is a critical decision. This table provides a comparative overview of the most common techniques to guide your selection process.
Technique
Principle of Separation
Best Suited For
Key Advantages
Common Challenges
Chromatography
Differential partitioning of components between a stationary phase and a mobile phase based on polarity.[10][11]
Separating mixtures with small to moderate polarity differences, including isomers.[8] Effective for both small and large-scale purifications.[2][7]
High resolution, applicable to a wide range of compounds.[12]
Can be time-consuming and solvent-intensive, potential for product degradation on acidic silica gel.[13]
Liquid-Liquid Extraction
Differential solubility of components in two immiscible liquid phases.[6]
Separating compounds with different acid-base properties or significant polarity differences. Often used as a preliminary purification step.[4][13]
Fast, simple, and effective for initial workup to remove bulk impurities.[13]
Formation of emulsions, incomplete separation with multiple extractions often required.[14]
Distillation
Separation of liquids based on differences in their boiling points.[10][15]
Purifying liquids with significantly different boiling points.[5] Particularly useful for removing volatile starting materials from a less volatile product.
Can be used for large quantities of material, relatively straightforward setup for simple distillations.[7]
Not effective for separating liquids with close boiling points, potential for thermal degradation of the product.[8]
Crystallization
Formation of a solid crystalline lattice of a pure compound from a supersaturated solution, leaving impurities behind in the mother liquor.[16]
Purifying solid products that have different solubility profiles from their impurities in a given solvent.[7]
Can yield very high purity products in a single step, scalable for large quantities.[17]
Finding a suitable solvent can be challenging, potential for low recovery if the product has significant solubility in the cold solvent.[8]
Precipitation
Rapid formation of a solid from a solution, often induced by a chemical reaction or a change in solvent.[18]
Removing a specific impurity that can be selectively precipitated, or isolating a product that is insoluble in the reaction mixture.
Can be a very rapid method for removing certain types of impurities.[18]
The resulting solid is often amorphous and may trap impurities, not as selective as crystallization.[19]
Troubleshooting Common Purification Issues
Even with the right technique, challenges can arise. This section provides solutions to common problems encountered during purification.
Chromatography Troubleshooting
Problem
Possible Cause(s)
Recommended Solution(s)
Poor Separation
Inappropriate solvent system (mobile phase).
Systematically vary the polarity of the mobile phase. Use TLC to screen for the optimal solvent system before running the column.[5]
Product Degradation on Column
The stationary phase (e.g., silica gel) is acidic and can decompose sensitive compounds.
Deactivate the silica gel by adding a small amount of a neutral or basic solvent (e.g., triethylamine) to the mobile phase.[13]
Streaking or Tailing of Spots/Peaks
Overloading the column or TLC plate; compound is too polar for the chosen solvent system.
Use a smaller amount of the crude material. Increase the polarity of the mobile phase.
Distillation Troubleshooting
Problem
Possible Cause(s)
Recommended Solution(s)
Bumping/Uneven Boiling
Superheating of the liquid due to a lack of nucleation sites.
Add boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure smooth and consistent stirring.[8]
Poor Separation of Fractions
Distillation rate is too fast; inefficient fractionating column.
Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux column).[8]
Product Darkens During Distillation
Thermal decomposition at high temperatures.
Use vacuum distillation to lower the boiling point of the product.[8]
Crystallization Troubleshooting
Problem
Possible Cause(s)
Recommended Solution(s)
Product Does Not Crystallize
The solution is not supersaturated (too much solvent was used); the solution was cooled too rapidly.
Heat the solution to evaporate some of the solvent and re-cool slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure product.[1][8]
Low Recovery of Crystals
Too much solvent was used; the product has significant solubility in the cold solvent.
Evaporate some of the solvent and re-cool the solution. Cool the solution in an ice bath to minimize solubility.[8]
Oily Product Forms Instead of Crystals
The melting point of the solute is lower than the boiling point of the solvent; impurities are inhibiting crystallization.
Try a different solvent with a lower boiling point. Attempt to purify further by another method (e.g., chromatography) before crystallization.
Experimental Protocols
Here are generalized, step-by-step protocols for the key purification techniques.
Protocol 1: Flash Column Chromatography
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a good separation between your product and the unreacted starting material.
Column Packing: Pack a glass column with the appropriate stationary phase (e.g., silica gel) as a slurry in the initial, least polar mobile phase.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the packed column.
Elution: Gradually increase the polarity of the mobile phase to elute the components from the column.
Fraction Collection: Collect the eluent in a series of fractions.
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Liquid-Liquid Extraction
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water.
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.
Washing: Add an aqueous solution (e.g., water, dilute acid, or dilute base) to the separatory funnel.
Mixing: Stopper the funnel and invert it several times to allow for the transfer of components between the two phases. Vent the funnel frequently to release any pressure buildup.
Separation: Allow the two layers to separate completely.
Draining: Drain the lower layer. The desired layer (either aqueous or organic) is kept, and the other is discarded. This may be repeated with fresh aqueous solution.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Solvent Selection: Choose a solvent in which your product is soluble at high temperatures but insoluble at low temperatures, while the unreacted starting material is either soluble at all temperatures or insoluble at all temperatures.[20]
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.[20]
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
Crystal Collection: Collect the crystals by vacuum filtration.[3]
Washing: Wash the crystals with a small amount of cold solvent.
Drying: Dry the purified crystals.
Visualizing the Workflow
To better understand the decision-making process in choosing a purification method, the following workflow diagram is provided.
Caption: A decision-making workflow for selecting an appropriate purification technique.
References
Benchchem. (n.d.). How to remove unreacted starting material from 4'-nitroacetophenone semicarbazone.
Benchchem. (2025). How to remove unreacted starting materials from 3-Acetylbenzophenone.
Tiwari, S. (2023). Extraction Techniques for Separation and Analysis of Complex Mixtures. Pharm Anal Chem, 8:174.
Unacademy. (n.d.). How to Eliminate Impurities in Precipitation.
Benchchem. (2025). Methods for removing unreacted starting materials from Methyl 3-oxodecanoate.
CHEM 1114. (n.d.). 1.4 Laboratory Techniques for Separation of Mixtures.
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup.
Benchchem. (n.d.). How to remove unreacted starting material from 4-Methyl-3-nitrobenzoic acid.
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: Purification.
Benchchem. (2025). Methods for removing unreacted starting materials from 2-Acetylthiophene.
Ashenhurst, J. (2022). Natural Product Isolation (2) – Purification Techniques, An Overview. Master Organic Chemistry.
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
Moravek. (n.d.). How Is Chromatography Used for Purification?.
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
Thermopedia. (n.d.). CRYSTALLIZATION.
ResearchGate. (2017). How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility?.
Resolving isomeric impurities of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid
This guide serves as a technical support resource for researchers and process chemists dealing with the purification and quality control of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid . The primary "isomeric" challenge...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers and process chemists dealing with the purification and quality control of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid .
The primary "isomeric" challenge with this achiral keto-acid is regioisomerism arising from the Friedel-Crafts acylation process. This guide addresses the identification, separation, and minimization of the critical regioisomeric impurity: 5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid .
Part 1: Impurity Profile & Diagnostic Landscape
The Core Problem: Regioisomeric Competition
The synthesis typically involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with glutaric anhydride. The directing effects of the fluorine and chlorine substituents create two competing pathways.
Target Molecule (Path A): Acylation at the position ortho to Fluorine and para to Chlorine.
Formation Driver: Electronically favored (Fluorine is a strong para-director), but sterically hindered by the adjacent Chlorine.
Note on Chirality: The title compound contains a ketone and is achiral . If "resolution" refers to separating enantiomers, it implies you have already reduced the ketone to a hydroxyl group (forming 5-(4-chloro-2-fluorophenyl)-5-hydroxyvaleric acid). This guide focuses on the regioisomeric purity of the keto-acid precursor.
Visualizing the Divergence
The following pathway illustrates the mechanistic origin of the impurity.
Figure 1: Divergent synthesis pathways showing the formation of the target molecule versus the regioisomeric impurity.
Part 2: Troubleshooting & Purification Protocols
Q1: How do I distinguish the Target from the Regioisomer by HPLC?
Answer: Standard C18 columns may struggle to resolve these positional isomers due to their identical mass and similar lipophilicity. You must exploit the "Ortho Effect" and dipole differences.
Recommended Analytical Method:
Stationary Phase:Pentafluorophenyl (PFP) or Phenyl-Hexyl columns are superior to C18 for halogenated aromatic isomers due to
- and halogen-specific interactions.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
Gradient: Shallow gradient (e.g., 40% to 60% ACN over 20 minutes).
The ortho-chloro group in the impurity increases steric bulk, reducing planar interaction with the PFP phase.
1H NMR (Aromatic)
Triplet (t) for H-3 (trapped between F and carbonyl)
Distinct coupling patterns
The proton ortho to Fluorine shows large coupling (~8-10 Hz).
Q2: Recrystallization isn't working. The impurity persists. What now?
Answer: If standard recrystallization fails, the impurity is likely co-crystallizing due to structural similarity. You need a Thermodynamic Switch .
Protocol: Displacement Crystallization
Solvent Selection: Switch from non-polar solvents (Hexane/Ethyl Acetate) to a polar protic system like Isopropyl Alcohol (IPA) or Acetic Acid/Water.
Mechanism: The ortho-fluoro substituent in the Target molecule can form weak intramolecular electrostatic interactions with the carbonyl oxygen, slightly altering its solubility profile compared to the ortho-chloro Impurity.
Step-by-Step:
Dissolve crude solid in minimum hot IPA (approx. 70°C).
Cool slowly to room temperature (10°C/hour).
Critical Step: If purity is <95%, do not filter yet. Add a "anti-solvent" like Water dropwise until turbidity persists, then reheat to clear and cool again. This forces the less soluble isomer (usually the Target due to better packing) out first.
Q3: Can I chemically remove the impurity?
Answer: Yes, by exploiting the steric hindrance of the ortho-chloro group in the impurity.
Technique: Selective Derivatization (The "Scavenger" Method)
Concept: The ketone carbonyl in the Target (ortho-F) is more accessible than in the Impurity (ortho-Cl).
Reagent: Use a bulky derivatizing agent like Girard's Reagent T (limited quantity).
Risk: This is a high-risk strategy that sacrifices yield for purity. Only use if chromatography is unavailable.
Better Alternative:Preparative HPLC using the PFP stationary phase described in Q1 is the industry standard for >99.5% purity.
Part 3: Synthesis Optimization (Prevention)
To resolve the issue at the source, you must tune the Friedel-Crafts reaction to favor "Steric Control" (Target) over "Electronic Control" (Impurity).
Optimization Table:
Variable
Recommendation
Scientific Rationale
Temperature
Lower (-10°C to 0°C)
Lower temperatures favor the kinetic product. However, in FC acylation, reversibility is low. Low temp reduces the energy available to overcome the steric barrier of the ortho-chloro position (Impurity path).
Solvent
Nitrobenzene or DCM
Nitrobenzene forms a complex with , increasing the bulk of the electrophile. A bulkier electrophile is less likely to attack the crowded position (ortho to Cl), favoring the Target.
Addition Order
Add Acid Chloride to AlCl3
Pre-forming the acylium ion complex ensures a steady, controlled reaction rate, minimizing local "hotspots" that lead to non-selective attack.
Part 4: Decision Matrix for Purification
Use this workflow to determine the most efficient purification strategy based on your current crude purity.
Figure 2: Decision tree for selecting the appropriate purification methodology.
References
Separation of Isomers - Pyvot Tech . Pyvot Tech. Retrieved from [Link]
Citation Context: Supports the use of specialized stationary phases (like PFP)
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . Chromatography Online. Retrieved from [Link]
Citation Context: Validates the specific utility of fluorinated phases for separating halogenated arom
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide . ACG Publications. Retrieved from [Link]
Citation Context: Provides a comparable case study on characterizing regioisomeric impurities in fluorophenyl-containing drug intermedi
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting & Method Development for Short-Chain Keto Acids (Levulinic, 2-Oxovaleric)
Executive Summary: The Polarity Paradox
Purifying oxovaleric acids (specifically 4-oxopentanoic acid/levulinic acid and 2-oxopentanoic acid/
-ketovaleric acid ) presents a classic "polarity paradox." These molecules are too polar for standard C18 retention but often lack the charge density for robust ion exchange separation without significant peak broadening.
Successful purification requires manipulating the Hydrophobic-Ionic Balance . This guide moves beyond standard protocols to address the specific behavior of keto-acids in complex matrices (fermentation broths) and high-purity synthesis.
Column Selection Decision Matrix
Do not default to C18. Use this logic flow to select the stationary phase based on your sample matrix and downstream application.
Figure 1: Decision tree for selecting the optimal stationary phase based on matrix complexity and purification goals.
Technical Protocols & Methodologies
Protocol A: The "Gold Standard" for Fermentation (Ion Exclusion)
Best for: Separating Levulinic acid from sugars (glucose/xylose) and inorganic salts.
Mechanism: Donnan exclusion repels strong inorganic anions; organic acids permeate the resin based on pKa and size.[1]
Sulfuric acid suppresses ionization, ensuring the acid is neutral and can interact with the resin.
Flow Rate
0.5 – 0.6 mL/min
Critical: These are polymer gels, not silica. High flow (>0.8 mL/min) will crush the bed.
Temperature
50°C – 60°C
Higher temp reduces viscosity and improves mass transfer in the polymer gel.
Detection
RI (Refractive Index) or UV @ 210 nm
Use RI for sugars; UV 210 nm is specific for the carbonyl group in keto-acids.
Protocol B: Prep-Scale Isolation (C18-AQ)
Best for: Recovering pure acid without non-volatile salts (like H₂SO₄).
Mechanism: Hydrophobic retention of the protonated acid.
Stationary Phase: Use a "High Aqueous" (AQ) C18 column. Standard C18 chains will collapse (dewet) in 100% aqueous conditions, leading to loss of retention.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile.
Gradient: Hold 0% B for 5 mins (to elute inorganic salts), then ramp to 30% B over 15 mins.
Why? Oxovaleric acids are small. They elute early. High organic flushes are only needed to clean the column, not to elute the target.
Troubleshooting Center (FAQ)
Category: Retention & Peak Shape[2][3][4]
Q: My target oxovaleric acid elutes at the void volume (t0) with no retention. Why?
Diagnosis: Ionization. The pKa of levulinic acid is ~4.6. At neutral pH, it is an anionic carboxylate (highly polar) and will not retain on C18.
The Fix: You must lower the pH of the mobile phase to at least 2.5–3.0 (2 pH units below pKa) to protonate the acid (
).
Pro Tip: If you cannot use acid, switch to an Anion Exchange column, but be prepared for high salt concentrations to elute it.
Q: I see "fronting" or split peaks, but I know my sample is pure.
Diagnosis: Metal Chelation or Tautomerism.
Chelation: Keto-acids can chelate trace iron in stainless steel frits/columns.
Tautomerism: 2-oxovaleric acid can exist in keto-enol equilibrium.
The Fix:
Flush the system with 0.1% EDTA to remove metal ions.
Use PEEK-lined columns if available.
Increase column temperature to 50°C to speed up tautomeric interconversion, merging the split peaks into a single sharp peak.
Category: Detection
Q: The baseline at 210 nm is extremely noisy.
Diagnosis: Mobile Phase Absorbance. Many organic modifiers (like Methanol) and buffers (Citrate, Acetate) absorb at 210 nm.
The Fix:
Switch to Acetonitrile (UV cutoff <190 nm).
Use Phosphoric Acid (non-UV absorbing) instead of Formic Acid if not using MS.
Alternative: Use Refractive Index (RI) detection, though it prevents gradient elution.
Advanced Topic: HILIC for Isomer Resolution
When separating 2-oxovaleric from 4-oxovaleric (levulinic) , C18 often fails because their hydrophobicities are nearly identical.
The HILIC Solution:
Hydrophilic Interaction Liquid Chromatography separates based on polarity and hydrogen bonding.
Result: The structural isomers interact differently with the water layer on the stationary phase. The 2-oxo isomer (alpha-keto) often forms an internal H-bond, slightly reducing its polarity compared to the 4-oxo isomer, leading to distinct retention times.
References
Bio-Rad Laboratories. (n.d.). Aminex HPX-87H Column Application Note: Analysis of Organic Acids and Alcohols.[2][3] Retrieved from [Link]
Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Organic Acids: Ion Exclusion vs. Reversed Phase. Retrieved from [Link]
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
Phenomenex. (n.d.). Ion Exclusion HPLC: Mechanism and Applications. Retrieved from [Link]
Technical Support Center: Mitigating Carryforward Impurities in Multi-Step Synthesis
Welcome to the Technical Support Center dedicated to a critical challenge in chemical synthesis: the management and reduction of carryforward impurities. In multi-step synthesis, particularly within the pharmaceutical an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center dedicated to a critical challenge in chemical synthesis: the management and reduction of carryforward impurities. In multi-step synthesis, particularly within the pharmaceutical and fine chemical industries, the purity of each intermediate profoundly impacts the quality, safety, and yield of the final product.[1][2][3] Impurities that are not effectively removed in one step can be carried into subsequent reactions, leading to complex purification challenges, compromised product integrity, and potential downstream reaction failures.[1][4]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying, troubleshooting, and mitigating carryforward impurities. Our approach is rooted in a deep understanding of chemical processes and analytical science, designed to empower you with the knowledge to develop robust and well-controlled synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are carryforward impurities and why are they a significant concern?
A1: Carryforward impurities are unwanted chemical substances that originate from starting materials, reagents, or side reactions in an early synthetic step and persist through one or more subsequent stages of a multi-step synthesis.[1][2] They are a major concern for several reasons:
Impact on Reaction Performance: These impurities can interfere with subsequent chemical transformations by poisoning catalysts, inhibiting reactions, or participating in unintended side reactions, leading to lower yields and the formation of new, complex impurities.
Compromised Final Product Quality: The presence of impurities in the final Active Pharmaceutical Ingredient (API) or drug product can directly affect its safety, efficacy, and stability.[1][2][4] Some impurities may be toxic or cause adverse health effects, even at very low concentrations.[1][3]
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B) that dictate the acceptable levels of impurities in pharmaceutical products.[1][3][5] Exceeding these limits can lead to batch rejection and significant delays in drug development.[1]
Purification Challenges: The accumulation and modification of impurities throughout a synthesis can result in a complex mixture that is difficult and costly to purify, especially at a large scale.
Q2: How can I proactively control carryforward impurities from the outset of my synthesis?
A2: A proactive approach is the most effective strategy for controlling carryforward impurities.[6] This involves a combination of careful planning and in-process control:
Thorough Evaluation of Starting Materials: The purity of your starting materials is a critical factor.[6] Always source high-quality materials and, when necessary, perform your own analysis to confirm their purity profile.
Route Scouting and Process Optimization: During route development, consider the potential for impurity formation in each step. Aim to select reactions that are high-yielding and have clean reaction profiles. Optimize reaction conditions (temperature, concentration, stoichiometry, reaction time) to minimize the formation of by-products.
In-Process Monitoring: Implement in-process analytical techniques (e.g., HPLC, GC, TLC) to monitor the progress of your reactions and the formation of impurities in real-time.[7] This allows for timely adjustments to reaction conditions to control impurity levels.
Q3: What are the most common types of carryforward impurities I should be aware of?
A3: Carryforward impurities can be broadly categorized, and understanding their origin is key to their mitigation.
Unreacted starting materials, regioisomers, epimers, products of side reactions.[4][8]
Inorganic Impurities
Reagents, catalysts, process equipment
Heavy metals (e.g., lead, mercury), metal salts, catalyst residues.[4][8]
Residual Solvents
Reaction and purification steps
Volatile organic compounds used as solvents that are not completely removed.[4][8][9]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to carryforward impurities.
Scenario 1: An unexpected impurity is detected in a downstream intermediate.
Causality: The appearance of a new impurity in a later step can be due to several factors: it could be a previously undetected impurity from an earlier step that has been concentrated, a new impurity formed from the reaction of a carryforward impurity with downstream reagents, or a degradation product of a desired intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected downstream impurity.
Detailed Steps:
Characterize the Impurity: The first step is to identify the structure of the unknown impurity.[6] Techniques like LC-MS, high-resolution mass spectrometry, and NMR are invaluable for this purpose.[8][9]
Retrospective Analysis: Once the structure is known, review your synthetic route to hypothesize its origin. Could it be a by-product of a previous reaction?
Analyze Stored Intermediates: Re-analyze samples of all upstream intermediates and starting materials using a sensitive analytical method. This will help pinpoint the exact step where the impurity was introduced or formed.
Targeted Mitigation: Based on your findings, you can then devise a targeted strategy, which may involve re-optimizing a problematic reaction step or developing a more effective purification protocol for a specific intermediate.
Scenario 2: A known impurity is consistently carried forward despite purification.
Causality: This often occurs when the impurity has very similar physicochemical properties (e.g., solubility, polarity) to the desired product, making separation difficult with standard purification techniques.
Troubleshooting Workflow:
Caption: Strategy for removing a persistent carryforward impurity.
Detailed Steps:
Explore Orthogonal Purification Methods: If one technique (e.g., recrystallization) is ineffective, consider a method that relies on different separation principles.[10][11] For example, if recrystallization fails due to similar solubilities, chromatography, which separates based on polarity, may be successful.[10]
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative with significantly different properties, allowing for easy separation.
Process Parameter Optimization: Re-evaluate and optimize your current purification method. For recrystallization, a systematic screen of different solvents and solvent mixtures can be highly effective. For chromatography, varying the stationary phase, mobile phase composition, and gradient can improve resolution.
Experimental Protocols
Protocol 1: Optimized Recrystallization for Impurity Removal
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at varying temperatures.[12]
Step-by-Step Methodology:
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[10] The impurity should either be highly soluble at all temperatures or insoluble even at high temperatures.
Dissolution: In a flask, add the impure solid and a minimal amount of the selected hot solvent to achieve complete dissolution of the desired compound.[12][13]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12][13]
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure compound. Slow cooling generally results in larger, purer crystals.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor containing the soluble impurities.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography for Separation of Closely Related Compounds
Flash column chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase.
Step-by-Step Methodology:
Stationary Phase Selection: Typically, silica gel is used for normal-phase chromatography, where non-polar compounds elute first.
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation between your product and the impurity.
Column Packing: Prepare a column with the chosen stationary phase, ensuring it is packed uniformly to prevent channeling.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column.
Elution: Pass the mobile phase through the column under pressure, collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC or another analytical technique to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
References
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020-11-19). ACD/Labs. [Link]
Impurities Control Strategies In Pharmaceuticals: Why & How. (2024-10-20). Pharma Knowledge Forum. [Link]
Interpreting the 13C NMR Shifts for 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric Acid: A Comparative Guide
Executive Summary & Strategic Importance 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid is a critical "linker" intermediate, often employed in the synthesis of SGLT2 inhibitors and other metabolic modulators. Its structur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid is a critical "linker" intermediate, often employed in the synthesis of SGLT2 inhibitors and other metabolic modulators. Its structural integrity hinges on the precise regiochemistry of the Friedel-Crafts acylation used to create it.
The Analytical Challenge:
The synthesis typically involves reacting 1-chloro-3-fluorobenzene with glutaric anhydride. This reaction produces two distinct regioisomers:
Target: 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid (Acylation para to Fluorine).
Impurity: 5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid (Acylation para to Chlorine).
Standard HPLC often struggles to resolve these positional isomers due to identical molecular weights and similar polarities. Carbon-13 NMR (
C NMR) is the definitive method for structural validation , specifically by leveraging the spin-spin coupling of the Fluorine-19 nucleus (F, spin 1/2) to the carbon skeleton.
This guide provides a self-validating protocol to distinguish the target molecule from its isomer using specific C-F coupling patterns (
).
Structural Analysis & Predicted Data
To interpret the spectrum, one must understand the splitting patterns induced by the fluorine atom. Unlike protons, the fluorine nucleus causes significant splitting of carbon signals up to four bonds away.
The Target Molecule: 4-Chloro-2-fluorophenyl Substitution
In the target structure, the Fluorine atom is ortho to the ketone carbonyl linker. This proximity creates a unique "fingerprint" in the carbonyl region.
Table 1: Predicted
C NMR Shifts & Coupling Constants (Target)
Solvent: DMSO-d (Preferred for solubility and resolution of acid protons)
Note on Nomenclature: C-1 through C-5 refer to the valeric acid chain (C1=COOH, C5=Ketone). Primes (') refer to the aromatic ring.
Comparative Analysis: Target vs. Impurity
This is the core decision-making section. You are likely comparing your batch against a reference standard or checking for the "2-chloro-4-fluoro" impurity.
The "Killer" Diagnostic: The Ketone Doublet
The most robust method to distinguish the isomers is observing the Ketone Carbonyl (C-5) peak at ~198 ppm.
Target (2-Fluoro): The Fluorine is ortho to the ketone. This represents a 3-bond distance (F-C-C-C=O). Through-space and through-bond interactions typically result in a visible doublet (
Hz).
Impurity (4-Fluoro): The Fluorine is para to the ketone. This is a 5-bond distance. The coupling is effectively zero. The peak will appear as a Singlet .
Table 2: Isomer Differentiation Matrix
Feature
Target: 4-Chloro-2-fluorophenyl
Impurity: 2-Chloro-4-fluorophenyl
Ketone Peak (~198 ppm)
Doublet ( Hz)
Singlet
C-Cl Ipso Carbon (~138 ppm)
Doublet ( Hz)
Doublet ( Hz)
Aromatic C-H (Ortho to F)
Doublet ( Hz)
Doublet ( Hz)
Symmetry
Asymmetric
Asymmetric
Visualizing the Regiochemistry Logic
The following diagram illustrates the synthetic pathway and the origin of the spectroscopic difference.
Figure 1: Synthetic divergence showing why the position of Fluorine relative to the Ketone (C=O) changes the NMR splitting pattern.
Experimental Protocol for Validation
To ensure the small coupling constants (3-5 Hz) are resolved, specific acquisition parameters are required.
Sample Preparation
Solvent: DMSO-d
is recommended over CDCl.
Reason: The carboxylic acid proton can broaden signals in non-polar solvents due to dimerization. DMSO breaks these dimers, sharpening the carbonyl peaks.
Concentration: 30-50 mg in 0.6 mL solvent. High concentration is needed to see quaternary carbons clearly.
Instrument Parameters (400 MHz or higher)
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
Reason: Quaternary carbons (Ketone, Acid, C-F, C-Cl) have long T1 relaxation times. Short delays will suppress the very peaks you need for diagnosis.
Scans (NS): Minimum 512 (1024 recommended).
Spectral Width: Ensure -10 ppm to 220 ppm is covered.
Assignment Workflow
Figure 2: Step-by-step logic for confirming the regioisomer using the ketone peak.
References
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: C-F Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
Oxford Instruments. (2024).[5] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
A Senior Application Scientist's Comparative Guide to the Analysis of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel compounds is paramount. This guide provides an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel compounds is paramount. This guide provides an in-depth comparative analysis of the key analytical techniques used to assess the quality and purity of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid, a substituted aromatic keto acid of interest in synthetic chemistry. We will delve into the interpretation of a typical Certificate of Analysis (COA) and compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for its comprehensive evaluation.
Understanding the Certificate of Analysis: A Model Approach
A Certificate of Analysis is the foundational document attesting to the quality of a chemical substance. While a specific COA for this compound is not publicly available, we can construct a representative COA based on common parameters for similar aromatic keto acids. This model COA serves as a practical tool for understanding the critical quality attributes of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid.
Table 1: Model Certificate of Analysis for 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid
Test
Specification
Result
Method
Appearance
White to off-white solid
Conforms
Visual
Identification
¹H NMR
Conforms to structure
Conforms
400 MHz NMR
Assay (by HPLC)
≥ 97.0% (by area %)
98.5%
HPLC-UV
Water Content
≤ 0.5%
0.2%
Karl Fischer Titration
Residual Solvents
Meets USP <467> requirements
Conforms
Headspace GC-MS
Heavy Metals
≤ 10 ppm
< 10 ppm
ICP-MS
This model COA provides a snapshot of the compound's identity, purity, and safety profile. The subsequent sections of this guide will explore the experimental methodologies that generate these critical data points.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the cornerstone technique for determining the purity of non-volatile organic compounds like 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.
Causality in Method Development
The choice of a reversed-phase C18 column is predicated on the molecule's moderate polarity. The aromatic ring and the valeric acid chain provide sufficient hydrophobicity to interact with the stationary phase. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, is optimized to achieve good peak shape and resolution. The acidic modifier (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, preventing peak tailing and ensuring reproducible retention times. UV detection is suitable due to the presence of the chromophoric phenyl ring.
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid and quantify any related impurities.
Instrumentation:
HPLC system with a UV-Vis detector
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid (or Formic acid)
Procedure:
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% phosphoric acid. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes to elute any less polar impurities.
Standard Preparation: Accurately weigh and dissolve a reference standard of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
Analysis: Inject the standard and sample solutions and record the chromatograms.
Calculation: Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. For 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
The Power of Multinuclear NMR
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the aromatic and aliphatic protons will be characteristic of the structure.
¹³C NMR: Reveals the number of unique carbon environments in the molecule, confirming the carbon skeleton.
¹⁹F NMR: As fluorine is 100% abundant and has a spin of ½, ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule.
Objective: To confirm the chemical structure of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
Procedure:
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
¹H NMR Acquisition:
Acquire a standard ¹H NMR spectrum. Expected signals would include multiplets for the aromatic protons and triplets and a quintet for the aliphatic chain protons.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals would include those for the carbonyl and carboxyl carbons, aromatic carbons, and aliphatic carbons.
¹⁹F NMR Acquisition:
Acquire a proton-decoupled ¹⁹F NMR spectrum. A single signal is expected for the fluorine atom, with its chemical shift being characteristic of its position on the aromatic ring.
Data Analysis: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling constants to confirm that the observed spectra are consistent with the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique Requiring Derivatization
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility and potential thermal instability of the carboxylic acid group, 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid requires derivatization prior to GC-MS analysis.
The Necessity of Derivatization
Derivatization converts the polar carboxylic acid group into a more volatile and thermally stable ester derivative. A common and effective method is silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group. This process significantly improves the chromatographic peak shape and allows for analysis at the high temperatures required for gas chromatography.
Experimental Protocol: GC-MS Analysis with Derivatization
Objective: To provide an alternative method for the identification and purity assessment of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid.
Instrumentation:
GC-MS system
Reagents:
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Anhydrous solvent (e.g., pyridine or acetonitrile)
Procedure:
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.
Derivatization:
Add 100 µL of the anhydrous solvent to dissolve the sample.
Add 100 µL of BSTFA + 1% TMCS.
Seal the vial and heat at 70 °C for 30 minutes.
GC-MS Conditions:
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
Injector Temperature: 250 °C
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
Carrier Gas: Helium
MS Ionization: Electron Ionization (EI) at 70 eV
Mass Range: m/z 50-500
Analysis: Inject the derivatized sample and acquire the total ion chromatogram and mass spectra of the peaks. The mass spectrum of the derivatized analyte will show a characteristic fragmentation pattern that can be used for identification.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required.
Table 2: Comparison of HPLC, NMR, and GC-MS for the Analysis of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid
Feature
HPLC
NMR
GC-MS
Primary Use
Purity determination and quantification
Unambiguous structure elucidation
Identification and quantification (after derivatization)
Sensitivity
High
Moderate
Very High
Specificity
High (for separation)
Very High (for structure)
Very High (with mass spectral data)
Sample Prep.
Simple dissolution
Simple dissolution
Derivatization required
Throughput
High
Low to moderate
Moderate
Instrumentation
Commonly available in analytical labs
Specialized instrumentation
Commonly available in analytical labs
Potential Impurities and Their Origin
A plausible synthetic route for 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[2] Based on this, potential impurities could include:
Starting Materials: Unreacted 1-chloro-3-fluorobenzene and glutaric acid (from hydrolysis of the anhydride).
Positional Isomers: Acylation could potentially occur at other positions on the aromatic ring, leading to isomeric impurities.
Byproducts of the Reaction: Side reactions could lead to the formation of other related substances.
The developed HPLC method should be capable of separating these potential impurities from the main product.
Visualizing the Analytical Workflow
A clear understanding of the analytical workflow is essential for efficient and accurate characterization of a compound.
Caption: Relationship between the key properties of the compound and the analytical techniques used for their determination.
Conclusion
The comprehensive analysis of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid relies on a synergistic application of multiple analytical techniques. While a well-structured Certificate of Analysis provides a summary of its quality, a deep understanding of the underlying methodologies is crucial for researchers and drug development professionals. HPLC serves as the primary tool for purity assessment, NMR provides unequivocal structural confirmation, and GC-MS offers a highly sensitive method for impurity identification, albeit with the requirement of derivatization. By judiciously employing these techniques, scientists can ensure the quality, safety, and efficacy of this and other novel chemical entities, thereby advancing the frontiers of chemical and pharmaceutical research.
References
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link]
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
Guedes, M. N., et al. (2009). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 45(4), 795-801. [Link]
Comparative study of Lewis acid catalysts for the synthesis of aryl-oxo-valeric acids
Executive Summary 5-Aryl-5-oxovaleric acids are critical synthetic intermediates, serving as precursors for long-chain fatty acid derivatives, liquid crystals, and non-steroidal anti-inflammatory drugs (NSAIDs). Their sy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Aryl-5-oxovaleric acids are critical synthetic intermediates, serving as precursors for long-chain fatty acid derivatives, liquid crystals, and non-steroidal anti-inflammatory drugs (NSAIDs). Their synthesis typically relies on the Friedel-Crafts acylation of aromatic substrates with glutaric anhydride .
Historically, Aluminum Chloride (
) has been the industrial workhorse. However, its requirement for stoichiometric loading and moisture sensitivity has driven a shift toward catalytic, green alternatives. This guide compares the traditional route against two modern classes of catalysts: Metal Triflates (specifically Scandium Triflate) and Heterogeneous Solid Acids (Zeolite H-Beta).
Key Findings:
Best Yield:
(Standard, but high waste).
Best Atom Economy:
(True catalytic turnover, water-tolerant).
Best Selectivity (Para-isomer): Zeolite H-Beta (Shape-selective).
Mechanistic Foundation
Understanding the catalyst's role in ring-opening is essential for protocol optimization. Unlike acyl chlorides, cyclic anhydrides (like glutaric anhydride) require dual activation: opening the ring to generate the electrophilic acylium species while stabilizing the resulting carboxylate.
The following diagram illustrates the pathway for the acylation of anisole with glutaric anhydride.
Caption: The activation of glutaric anhydride requires the Lewis Acid to coordinate with the carbonyl oxygen, facilitating ring opening to form the reactive acylium intermediate.
Comparative Analysis of Catalysts
A. Aluminum Chloride (
) - The Traditional Benchmark
While effective,
is technically a reagent , not a catalyst, in this specific transformation. The product (a keto-acid) possesses carbonyl oxygens that form a stable 1:1 complex with aluminum, deactivating the Lewis acid.
B. Scandium Triflate (
) - The Modern Homogeneous Standard
Rare-earth metal triflates are "water-tolerant" Lewis acids. Unlike
, they do not decompose in the presence of water or the carboxylic acid product, allowing for true catalytic turnover (often <5 mol% loading).
Mechanism: Equilibrium exchange. The triflate anion helps stabilize the acylium intermediate.[2][3]
Pros: Recyclable (>90% recovery); water-tolerant; high atom economy.
Cons: High initial cost of catalyst.
C. Zeolite H-Beta - The Heterogeneous Solution
Zeolites are crystalline aluminosilicates with defined pore sizes. H-Beta is particularly effective for acylation due to its large pore structure, which accommodates the bulky glutaric anhydride-arene transition state.
Completion: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC.
Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc).
Workup: Extract with DCM (3x). Wash organic layer with water and brine. Dry over
and concentrate in vacuo. Recrystallize from hexane/ethyl acetate.
Protocol B: Catalytic Acylation using
Best for: Green chemistry applications and expensive substrates.
Setup: Use a 50 mL round-bottom flask with a reflux condenser.
Loading: Add Glutaric Anhydride (10 mmol), Anisole (12 mmol), and
(245 mg, 0.5 mmol, 5 mol%).
Solvent: Add Nitromethane (
) or Acetonitrile (10 mL).
Reaction: Heat to 50°C for 6–12 hours.
Recovery: Cool to RT. Add water (10 mL). Extract product with Ether.
Catalyst Recycle: The aqueous phase contains the
. Remove water in vacuo to recover the catalyst for the next run.
Protocol C: Heterogeneous Acylation using Zeolite H-Beta
Best for: High para-selectivity requirements.
Catalyst Prep: Calcine Zeolite H-Beta (
ratio ~25) at 500°C for 4 hours prior to use to activate acid sites.
Reaction: In a pressure tube or flask, mix Anisole (20 mmol), Glutaric Anhydride (10 mmol), and Activated Zeolite H-Beta (0.5 g).
Conditions: Heat to 120°C (Solvent-free) or reflux in nitrobenzene for 12 hours.
Workup: Dilute with hot ethanol and filter while hot to remove the catalyst.
Purification: Concentrate the filtrate. The product often precipitates upon cooling.
Decision Matrix: Choosing Your Catalyst
Use the following workflow to select the appropriate method for your specific application.
Caption: Decision matrix for catalyst selection based on substrate cost, sensitivity, and regioselectivity requirements.
References
Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
Kobayashi, S. , et al. (2002). "Rare-Earth Metal Triflates in Organic Synthesis." Chemical Reviews, 102(6), 2227–2302.
Corma, A. , et al. (2001). "Zeolites for the production of fine chemicals: Acylation of anisole with carboxylic acids and anhydrides." Journal of Catalysis, 203(1), 184-191.
Kawada, A. , Mitamura, S., & Kobayashi, S. (1994). "Scandium Trifluoromethanesulfonate.[4] A Novel Catalyst for Friedel-Crafts Acylation." Synlett, 1994(07), 545-546.
The Chloro-Effect in Medicinal Chemistry: A Comparative Guide to Biological Activity and Stability
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1] Executive Summary In small molecule drug discovery, the substitution of a hydrogen atom or a methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
Executive Summary
In small molecule drug discovery, the substitution of a hydrogen atom or a methyl group with a chlorine atom—often termed the "Chloro-scan"—is a pivotal optimization strategy. This guide objectively compares chlorinated analogs against their non-chlorinated counterparts.[1] It moves beyond simple steric arguments to analyze the "Sigma-hole" effect (halogen bonding), metabolic blocking (half-life extension), and lipophilic modulation .[1]
The following analysis synthesizes structure-activity relationship (SAR) data with experimental protocols to provide an authoritative reference for rational drug design.
Physicochemical & Mechanistic Comparison
The introduction of a chlorine atom is rarely neutral. It fundamentally alters the molecule's interaction with the biological environment through three primary vectors: Lipophilicity, Electronic Distribution, and Steric Occupancy.
The "Magic Chloro" Effect: Methyl vs. Chloro
While a chlorine atom (Van der Waals radius
) is sterically similar to a methyl group (), their biological activities often diverge drastically due to electronic properties.[1]
Cl alters pKa of nearby amines/phenols, affecting solubility and binding.[1]
Lipophilicity ()
to
Cl increases membrane permeability but decreases aqueous solubility more aggressively than methyl.[1]
Binding Mode
Hydrophobic interactions only
Halogen Bonding (-hole)
Cl can act as a Lewis acid, forming specific directional bonds with backbone carbonyls (Lewis bases).[1]
Metabolic Liability
High (Benzylic oxidation)
Low (Blocks oxidation)
Cl prevents CYP450 attack at specific ring positions.[1]
Visualization: The SAR Decision Logic
The following decision tree illustrates the rational application of chlorination during lead optimization.
Caption: Strategic workflow for introducing chlorine substituents to address specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities.
Case Study: Pharmacokinetic Modulation (Sulfonylureas)
The most definitive example of chlorine's impact on biological half-life is the comparison between Tolbutamide (methyl analog) and Chlorpropamide (chlorinated analog).
Comparative Data: Metabolic Stability
In the sulfonylurea class, the para-position of the phenyl ring is a metabolic "hotspot" vulnerable to oxidation by CYP2C9.
Drug
Structure (R-Group)
Half-life ()
Mechanism of Clearance
Clinical Impact
Tolbutamide
-Methyl ()
4 – 7 hours
Rapid oxidation of methyl to hydroxymethyl carboxylic acid (Inactive).[1]
Cl blocks oxidation.[1] The ring becomes metabolically stable.
Once-daily dosing; risk of hypoglycemia due to accumulation.[1]
Expert Insight: The increased "potency" of Chlorpropamide is largely kinetic.[2][3] While intrinsic receptor affinity is comparable, the chlorine atom prevents rapid clearance, maintaining effective plasma concentrations for 5x longer than the methyl analog [1, 2].
Visualization: Metabolic Blocking Mechanism
This diagram details the CYP450 interaction difference between the analogs.
Caption: Mechanism of half-life extension. The chlorine atom resists CYP-mediated oxidation that rapidly degrades the methyl analog.
Experimental Protocol: Microsomal Stability Assay
To validate the stability differences described above, researchers must utilize a Microsomal Stability Assay . This protocol is designed to be self-validating using specific controls.
Principle
Incubation of the test compound with liver microsomes (containing CYP450s) and NADPH (cofactor).[4] The disappearance of the parent compound is monitored via LC-MS/MS.[4]
Materials
Microsomes: Human Liver Microsomes (HLM) or species-specific (Mouse/Rat) [3].[1]
Cofactor: NADPH regenerating system or 20 mM NADPH solution.
Quench Solution: Acetonitrile (ACN) or Methanol (MeOH) containing Internal Standard (IS) (e.g., Propranolol).[1]
While chlorination improves potency and stability, it introduces specific toxicity risks that must be screened:
Alkyl vs. Aryl Chlorides:
Aryl Chlorides (e.g., Chlorpropamide): Generally stable and safe.[1]
Alkyl Chlorides: Can act as alkylating agents (genotoxic), reacting with DNA bases.[1] Avoid placing Cl on aliphatic chains unless sterically hindered.
Lipophilicity-Driven Toxicity:
High LogP (>3-4) caused by multiple Cl substitutions correlates with "Promiscuity" (off-target binding) and phospholipidosis [4].[1]
References
ResearchGate. Serum tolbutamide and chlorpropamide concentrations in patients with diabetes mellitus.
[Link]
Picmonic. Chlorpropamide and Tolbutamide (1st Generation Sulfonylureas).
[Link][1][6]
Protocols.io. Microsomal stability assay for human and mouse liver microsomes.
[Link][1][7]
Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals.
[Link]
ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry.
[Link][1]
Benchmarking Acylation Protocols: Friedel-Crafts vs. C-H Activation & Zeolites
Executive Summary For over a century, Friedel-Crafts (FC) acylation has been the industrial workhorse for aryl ketone synthesis. However, its reliance on stoichiometric Lewis acids (AlCl₃) and moisture-sensitive acyl chl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For over a century, Friedel-Crafts (FC) acylation has been the industrial workhorse for aryl ketone synthesis. However, its reliance on stoichiometric Lewis acids (AlCl₃) and moisture-sensitive acyl chlorides creates significant downstream bottlenecks in purification and waste disposal.
This guide benchmarks the traditional FC route against two modern alternatives: Heterogeneous Zeolite Catalysis and Palladium-Catalyzed C-H Activation .
The Verdict:
Use Traditional FC for commodity scale-up where raw material cost is the only driver and waste disposal is managed.
Use Zeolite Catalysis for "Green" compliance, improved atom economy, and para-selectivity driven by pore constraints.
Use Pd-Catalyzed C-H Activation for late-stage functionalization (LSF) in drug discovery where ortho-selectivity and functional group tolerance are paramount.
Part 1: The Baseline – Traditional Friedel-Crafts Acylation
The Mechanism & Limitation
The classic pathway involves the generation of a resonance-stabilized acylium ion using a strong Lewis acid.
Critical Flaw: The product (aryl ketone) is more basic than the starting material. It complexes 1:1 with AlCl₃, requiring a stoichiometric amount of catalyst (technically a reagent) and a water quench that destroys the aluminum species, generating massive acidic waste.
Standard Protocol (Benchmarking Control)
Substrate: Anisole (Methoxybenzene)
Reagent: Acetyl Chloride (1.2 equiv)
Catalyst: AlCl₃ (1.2 equiv)
Solvent: DCM or 1,2-Dichloroethane (DCE)
Step-by-Step:
Setup: Flame-dry a 250mL RBF under N₂ atmosphere.
Addition: Suspend AlCl₃ (20 mmol) in dry DCM (50 mL) at 0°C. Dropwise add Acetyl Chloride (20 mmol). Stir 15 min until the complex forms (solution turns yellow/orange).
Reaction: Add Anisole (16 mmol) dropwise. The reaction is exothermic.
Workup: Pour the reaction mixture over ice/HCl to break the Aluminum-Ketone complex. Extract with DCM, wash with brine, dry over MgSO₄.
Outcome: 85-95% Yield. High para-selectivity (>95%) due to steric bulk of the complex.
Part 2: The Green Challenger – Zeolite Catalysis
The Mechanism
Zeolites (e.g., H-Beta, ZSM-5) act as solid Brønsted/Lewis acids.[1] The reaction occurs within the micropores of the crystalline structure.
Advantage: The catalyst is recoverable by filtration and regeneration (calcination).
Shape Selectivity: The pore size often physically prevents the formation of the bulky ortho or meta isomers, driving para-selectivity to near 100%.
Reagent: Acetic Anhydride (1.2 equiv) — Note: Anhydrides are preferred over chlorides to avoid HCl generation.
Catalyst: H-Beta Zeolite (calcined at 500°C prior to use)
Step-by-Step:
Activation: Heat H-Beta Zeolite at 120°C under vacuum for 2 hours to remove adsorbed water.
Reaction: In a sealed pressure tube, combine Anisole (10 mmol), Acetic Anhydride (12 mmol), and H-Beta (500 mg). No solvent is required (neat) or use minimal nitromethane.
Conditions: Heat to 120°C for 4-6 hours.
Workup: Cool to RT. Filter the catalyst (save for regeneration). Evaporate excess anhydride.
Outcome: 75-85% Yield. Exclusive para-selectivity. E-Factor is reduced by ~80% compared to AlCl₃.
Part 3: The Precision Route – Pd-Catalyzed C-H Activation
The Mechanism
This route bypasses the need for pre-functionalized acyl chlorides. It utilizes an oxidative coupling between an aryl ring and an aldehyde (or alcohol).
Directing Groups (DG): Unlike FC, which is electronically controlled (o/p directors), this method uses coordination chemistry. A nitrogen-containing group (pyridine, amide) directs the Pd catalyst to the ortho position, overriding steric hindrance.
Experimental Protocol (Ortho-Selective)
Substrate: 2-Phenylpyridine (Model substrate for DG-assisted synthesis)
Setup: Charge a reaction tube with 2-Phenylpyridine (1.0 mmol), Pd(OAc)₂ (11 mg), and Benzaldehyde (1.5 mmol).
Solvent: Add Chlorobenzene (2 mL) and TBHP (70% in water).
Reaction: Seal and heat to 100°C for 12 hours.
Mechanism:
Step A: Coordination of Pd to Pyridine N.
Step B: C-H Activation (Cyclopalladation) at the ortho position.
Step C: Acyl radical generation from aldehyde via TBHP.[4]
Step D: Radical addition to Pd-center and Reductive Elimination.
Outcome: 65-75% Yield. Exclusive ortho-acylation.
Part 4: Comparative Analysis & Visualization
Mechanistic Pathways
The following diagram contrasts the ionic mechanism of Friedel-Crafts with the organometallic cycle of C-H activation.
Caption: Comparison of the linear, stoichiometric Friedel-Crafts pathway (top) versus the cyclic, catalytic C-H activation cycle (bottom).
Data Summary Table
Metric
Friedel-Crafts (AlCl₃)
Zeolite (H-Beta)
Pd-Catalyzed C-H
Yield
High (85-95%)
Moderate-High (75-85%)
Moderate (50-75%)
Regioselectivity
Para (Electronic control)
Para (Shape Selective)
Ortho (DG control)
Atom Economy
Poor (Stoichiometric waste)
Excellent (Water byproduct)
Good (Oxidant waste)
Reaction Cond.
0°C to RT, Moisture Sensitive
120°C, Sealed Tube
100-140°C, Oxidative
Functional Groups
Low Tolerance (No amines/acids)
Moderate
High Tolerance
Scale Suitability
Kilogram/Ton
Kilogram
Milligram/Gram
Part 5: Decision Matrix & Workflow
Use this logic flow to select the correct synthesis route for your molecule.
Caption: Logical decision tree for selecting acylation methodology based on regiochemistry and scale.
References
Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.
Corma, A., et al. (2001). "Zeolites for the production of fine chemicals." Journal of Catalysis, 216(1-2), 298-312.
Jia, C., et al. (2000). "Palladium-Catalyzed Direct Aromatic Carbon-Hydrogen Bond Acylation." J. Am. Chem. Soc., 122, 7252. (Seminal paper on oxidative C-H acylation).
Li, B., et al. (2012). "Palladium-Catalyzed Ortho-Acylation of Aromatic Ethers with Aldehydes." Organic Letters, 14(1), 214–217.
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid
In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with rigorous analytical testing. The reliability of this data is paramount, ensuring both p...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with rigorous analytical testing. The reliability of this data is paramount, ensuring both patient safety and the integrity of clinical trial outcomes. A critical, yet often nuanced, aspect of this analytical rigor is the cross-validation of methods used to quantify drug molecules and their metabolites. This guide provides an in-depth comparison of analytical methodologies for the quantification of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid, a key intermediate or metabolite in various drug development pipelines. We will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), culminating in a detailed protocol for their cross-validation, all underpinned by current regulatory expectations.
The Central Role of Cross-Validation in Bioanalysis
Throughout the lifecycle of drug development, it is not uncommon for the bioanalytical method used to measure a drug's concentration in a biological matrix to evolve. A simpler, less sensitive method might be used in early discovery, while a more robust and sensitive method is developed for pivotal clinical trials. Furthermore, studies may be conducted across different laboratories or using different analytical platforms. In these instances, it is crucial to demonstrate that the data generated from these different methods or locations are comparable. This is the core purpose of cross-validation.[1][2]
As defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and outlined in the International Council for Harmonisation (ICH) M10 guideline, cross-validation is a formal process to assess the potential for bias between different analytical methods.[3][4][5][6] This ensures that data from various sources can be reliably combined or compared in a regulatory submission, maintaining the integrity of pharmacokinetic, toxicokinetic, and bioequivalence assessments.[7]
Caption: Logical flow requiring cross-validation.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. Given its structure—containing a carboxylic acid, a ketone, and halogenated aromatic ring—several techniques are viable.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many pharmaceutical laboratories due to its simplicity and robustness.[8] For a molecule like 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid, the aromatic ring provides a chromophore, allowing for UV detection.
Principle: The method separates the analyte from other components in a sample matrix based on its partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[8] The analyte is then detected by its absorbance of UV light at a specific wavelength.
Advantages:
Cost-effective and widely available instrumentation.
Lower sensitivity compared to mass spectrometry-based methods.
Potential for interference from co-eluting compounds with similar UV absorbance, impacting selectivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity.[11] It is particularly well-suited for analyzing complex biological matrices.
Principle: After chromatographic separation via HPLC, the analyte is ionized and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This two-stage filtering provides exceptional selectivity. For halogenated compounds, the isotopic pattern of chlorine can be used for confirmation.[12][13]
Advantages:
High sensitivity, allowing for the quantification of low concentrations of the analyte.
High selectivity, minimizing interference from matrix components.[14]
Provides structural information, confirming the identity of the analyte.
Limitations:
Higher instrument and operational costs.
Susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated during validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid, direct analysis by GC-MS is not feasible. However, with a derivatization step to increase volatility and thermal stability, GC-MS can be a powerful analytical tool.[15][16]
Principle: The analyte is chemically modified (derivatized) to make it volatile.[17] It is then separated by gas chromatography and detected by a mass spectrometer.
Advantages:
High chromatographic resolution.
Well-established and robust technique.
Limitations:
Requires a derivatization step, which adds complexity and a potential source of variability.[15][18][19]
The derivatization process needs to be reproducible and efficient.
Hypothetical Performance Data Comparison
To illustrate the differences between these methods, the following table summarizes plausible performance characteristics for the analysis of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid in human plasma.
Parameter
HPLC-UV
LC-MS/MS
GC-MS (with derivatization)
Linearity Range
100 - 10,000 ng/mL
1 - 1,000 ng/mL
5 - 5,000 ng/mL
Correlation Coefficient (r²)
> 0.995
> 0.998
> 0.997
Lower Limit of Quantitation (LLOQ)
100 ng/mL
1 ng/mL
5 ng/mL
Intra-day Precision (%CV)
< 10%
< 5%
< 8%
Inter-day Precision (%CV)
< 15%
< 8%
< 12%
Accuracy (% Bias)
± 15%
± 10%
± 15%
Experimental Protocols
HPLC-UV Method
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[10]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
UV Detection: 254 nm.
Sample Preparation (Plasma):
To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
Inject 20 µL of the supernatant into the HPLC system.
LC-MS/MS Method
Chromatographic and Mass Spectrometric Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate: 0.4 mL/min.
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
MRM Transitions: Monitor the transition from the deprotonated parent ion to a characteristic fragment ion.
Sample Preparation (Plasma):
Employ Solid Phase Extraction (SPE) for sample cleanup to minimize matrix effects.
GC-MS Method (with Derivatization)
Derivatization Procedure:
A two-step process of oximation followed by silylation is recommended for keto-carboxylic acids.[15][17]
Oximation: Protects the keto group. Incubate the dried sample extract with methoxyamine hydrochloride in pyridine.
Silylation: Derivatizes the carboxylic acid group. Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
GC-MS Conditions:
Column: A non-polar capillary column (e.g., DB-5ms).
Carrier Gas: Helium.
Injection Mode: Splitless.
Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components.
Ionization Mode: Electron Ionization (EI).
Cross-Validation Protocol: A Step-by-Step Guide
The following protocol outlines the cross-validation of two analytical methods (e.g., an established HPLC-UV method and a new, more sensitive LC-MS/MS method), adhering to the principles of the ICH M10 guideline.[4][5]
Caption: A simplified workflow for cross-validation.
Objective and Scope
The objective is to demonstrate the comparability of results obtained from the HPLC-UV and LC-MS/MS methods for the quantification of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid in human plasma.
Experimental Design
Sample Selection:
Use a minimum of 30 study samples that span the concentration range of both methods. If study samples are not available, spiked quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) can be used.[1]
Analysis:
Analyze the selected samples in a single analytical run with both the HPLC-UV method (Method A) and the LC-MS/MS method (Method B).
Data Evaluation and Acceptance Criteria
Statistical Assessment:
The ICH M10 guideline encourages a statistical approach to assess bias.[3] This can include Bland-Altman plots or Deming regression.
Calculate the percentage difference for each sample: (%Difference) = ((Result_Method_B - Result_Method_A) / Mean(Result_A, Result_B)) * 100.
Acceptance Criteria:
The mean percentage difference between the two methods should not exceed a predefined limit, typically ±20.0%.
For at least 67% of the individual samples, the percentage difference should be within ±20.0%.[1]
Hypothetical Cross-Validation Data
Sample ID
Method A (HPLC-UV) (ng/mL)
Method B (LC-MS/MS) (ng/mL)
Mean (ng/mL)
% Difference
1
155.2
160.5
157.85
3.36%
2
501.8
489.2
495.5
-2.54%
3
2540.1
2610.9
2575.5
2.75%
...
...
...
...
...
30
120.3
115.8
118.05
-3.81%
Mean % Difference
1.5%
% Samples within ±20%
93.3% (28/30)
In this hypothetical example, the cross-validation would be considered successful as the mean percentage difference is well within ±20.0%, and more than 67% of the individual samples also meet this criterion.
Conclusion
The selection and validation of an appropriate analytical method are foundational to the successful development of a pharmaceutical product. For 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid, HPLC-UV, LC-MS/MS, and GC-MS each offer a viable analytical approach with distinct advantages and limitations. The choice of method should be guided by the specific requirements of the study phase.
Crucially, when multiple methods are employed across a development program, a robust cross-validation, guided by regulatory principles such as those outlined in ICH M10, is not merely a recommendation but a necessity.[4][5] It ensures the consistency and reliability of the collective bioanalytical data, thereby upholding the scientific integrity of the entire drug development process.
References
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]
developed rp-hplc method: Topics by Science.gov. Science.gov. [Link]
Analytical Method Development and Validation by RP-HPLC technique: a Review. Journal of Pharmaceutical Research & Reports. [Link]
Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
Cross and Partial Validation. European Bioanalysis Forum. [Link]
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
Cross-Validations in Regulated Bioanalysis. IQVIA. [Link]
bioanalytical method validation and study sample analysis m10. ICH. [Link]
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. [Link]
ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency (EMA). [Link]
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Agilent. [Link]
Acids: Derivatization for GC Analysis. Wiley Online Library. [Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. ScienceDirect. [Link]
FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]
LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. [Link]
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
(PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. ResearchGate. [Link]
A Comparative Guide to Structural Confirmation of Synthesis Impurities by NMR and MS
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are paramount to ensuring t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are paramount to ensuring the safety, efficacy, and stability of drug products.[1] This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural confirmation of synthesis impurities. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your analytical workflows.
The Imperative of Impurity Profiling: A Regulatory and Scientific Overview
Impurity profiling is the systematic process of identifying, characterizing, and quantifying impurities in pharmaceutical products.[1] These unwanted substances can emerge from various stages, including the synthesis of the active pharmaceutical ingredient (API), formulation, storage, or degradation.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., Q3A for drug substances and Q3B for drug products) that mandate the control and characterization of impurities.[2][3][4] All unknown impurities exceeding reporting thresholds must be structurally characterized.[5]
Key impurity classifications include:
Organic Impurities: Arising from starting materials, by-products, intermediates, and degradation products.[2]
Inorganic Impurities: Such as reagents, catalysts, and heavy metals.[6]
Residual Solvents: Volatile organic compounds used during manufacturing.[2]
NMR and MS: A Tale of Two Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, yet fundamentally different, analytical tools. While both are instrumental in structural elucidation, their strengths and weaknesses are distinct and often complementary.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Architect
NMR spectroscopy provides unparalleled insight into the complete structural framework of a molecule.[5][8] It is a non-destructive technique that allows for the detailed mapping of atom-to-atom connectivity, providing a three-dimensional picture of the molecule.[9]
Core Strengths of NMR:
Unambiguous Structure Elucidation: NMR can definitively determine the molecular structure, including stereochemistry and isomerism (e.g., positional isomers), which is often a challenge for MS.[7][10]
Quantitative Analysis (qNMR): NMR can be used for accurate quantification without the need for identical reference standards.[11]
Non-Destructive: The sample can be recovered and used for further analysis.[9]
Limitations of NMR:
Lower Sensitivity: Compared to MS, NMR generally requires a larger amount of sample.[12][13] However, advancements like cryogenically cooled probes have significantly improved sensitivity.[14]
Complex Spectra: For large or complex molecules, the resulting spectra can be crowded and difficult to interpret.
Mass Spectrometry (MS): The Sensitive and Selective Detector
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[15] It excels at detecting and identifying compounds at trace levels.[16]
Core Strengths of MS:
Exceptional Sensitivity: MS can detect impurities at very low concentrations, often in the femtomolar to attomolar range.[12][15]
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide highly accurate molecular weight information, aiding in the determination of the elemental composition of an impurity.[17]
Hyphenation Capabilities: MS is readily coupled with separation techniques like liquid chromatography (LC-MS) and gas chromatography (GC-MS), allowing for the analysis of complex mixtures.[2][18]
Limitations of MS:
Limited Structural Information: While MS provides molecular weight and fragmentation patterns, it often cannot definitively distinguish between isomers.[7]
Ionization Dependence: MS can only detect molecules that can be ionized.[12]
Destructive Technique: The sample is consumed during the analysis.
A Comparative Analysis: Choosing the Right Tool for the Job
The selection of NMR, MS, or a combination of both depends on the specific analytical challenge. The following table provides a comparative overview to guide your decision-making process.
In many cases, the most robust and reliable approach to impurity characterization involves the use of both NMR and MS as orthogonal techniques.[19][20] This strategy leverages the complementary strengths of each method to provide a comprehensive and unambiguous structural confirmation.
A Typical Integrated Workflow
An effective workflow often begins with a hyphenated MS technique for initial detection and characterization, followed by NMR for definitive structural elucidation.[5]
Caption: Integrated workflow for impurity identification.
This workflow demonstrates how LC-MS can be used for initial detection and to propose a putative structure, which is then definitively confirmed by NMR analysis of the isolated impurity.
Experimental Protocols: Best Practices for Reliable Data
Sample Preparation for NMR Analysis
Proper sample preparation is critical for acquiring high-quality NMR spectra.
Step-by-Step Protocol:
Isolation: Isolate the impurity of interest using techniques like preparative HPLC.
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[21] The solvent's residual peak should not overlap with key signals from the analyte.
Concentration: Ensure the sample concentration is sufficient for the desired NMR experiments. For sensitive modern spectrometers, this can range from micrograms to milligrams.
Filtration: Filter the sample to remove any particulate matter that could affect the magnetic field homogeneity.[21]
Tube Selection: Use high-quality NMR tubes to minimize paramagnetic impurities and ensure good spectral resolution.[22]
Data Acquisition: Key NMR Experiments for Structural Elucidation
A combination of 1D and 2D NMR experiments is typically required for complete structural assignment.[23][24]
Experiment
Information Provided
1D ¹H NMR
Number and type of protons, their chemical environment, and spin-spin coupling.
1D ¹³C NMR
Number and type of carbon atoms.
2D COSY (Correlation Spectroscopy)
Shows correlations between protons that are coupled to each other.
2D HSQC (Heteronuclear Single Quantum Coherence)
Correlates protons with their directly attached carbons.
2D HMBC (Heteronuclear Multiple Bond Correlation)
Shows correlations between protons and carbons that are two or three bonds away.
Reveals through-space proximity of protons, crucial for determining stereochemistry.
LC-MS/MS for Impurity Profiling
LC-MS/MS is a powerful tool for the initial detection and characterization of impurities.
Step-by-Step Protocol:
Method Development: Develop an LC method that provides good separation of the API and its impurities.
Ionization Source Selection: Choose an appropriate ionization source (e.g., Electrospray Ionization - ESI) based on the polarity and thermal stability of the analytes.[25]
Full Scan MS: Acquire full scan MS data to determine the molecular weights of the eluting compounds.
Tandem MS (MS/MS): Perform MS/MS experiments on the impurity peaks to obtain fragmentation patterns, which provide structural information.[17]
Conclusion: A Synergistic Approach for Unwavering Confidence
The structural confirmation of synthesis impurities is a critical and often challenging aspect of pharmaceutical development. While both NMR and MS are powerful analytical techniques, they provide different and complementary information. MS offers unparalleled sensitivity for detection and molecular weight determination, while NMR provides the definitive structural elucidation.[7] By leveraging the strengths of both techniques in an orthogonal approach, researchers and drug development professionals can achieve a comprehensive and unambiguous characterization of impurities, ensuring the quality, safety, and regulatory compliance of their products.[5][20]
References
ResolveMass Laboratories Inc. (2025). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? ResolveMass.
NIH. (n.d.).
Biomedical Journal of Scientific & Technical Research. (2024).
Taylor & Francis. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online.
Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. ommegaonline.org.
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. ResolveMass.
The Medicine Maker. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. The Medicine Maker.
Patsnap. (2025). Differences in NMR vs Mass Spectrometry for Identification.
RSSL. (n.d.).
Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse.
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital.
Asian Journal of Research in Chemistry. (n.d.).
Spectroscopy Online. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online.
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
EMA. (n.d.). Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
ResolveMass Laboratories Inc. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass.
NIH. (n.d.). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. PMC.
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
Cornell University. (n.d.). NMR Sample Preparation. Cornell University NMR and Chemistry MS Facilities.
ResearchGate. (2025). (PDF) Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review.
ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF.
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
Springer Nature Experiments. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research.
Seton Hall University. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. eRepository @ Seton Hall.
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
NIH. (n.d.).
PubMed Central. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures.
Nuvisan. (n.d.). Expert impurity profiling services for pharmaceutical development. Nuvisan.
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. RSC Publishing.
ICH. (n.d.). Quality Guidelines. ICH.
NIH. (n.d.). General Guidelines for Sample Preparation Strategies in HR-µMAS NMR-based Metabolomics of Microscopic Specimens. PMC.
Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Nanalysis.
IJFMR. (2025). Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review. International Journal for Multidisciplinary Research.
IJPRA. (2022). Hyphenations of Mass Spectrometry.
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. jphinv.com.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise isomer may be limited in public repositories, its structure dictates a strict safety protocol. The combination of a carboxylic acid tail and a halogenated aromatic ring presents a dual hazard profile:
Corrosivity/Irritation: The acidic moiety poses a direct risk to mucous membranes and ocular tissue (H314/H318 potential, H315/H319 definitive).[1]
Bioavailability: Halogenated aromatics often exhibit enhanced lipophilicity, increasing skin absorption rates and potential systemic toxicity.[1]
Core Directive: Treat this compound as a Severe Irritant and Potential Sensitizer .[1] All handling must prevent inhalation of dust and direct dermal contact.
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.[2]
Primary Containment (Mandatory)[1]
Solid Phase (Weighing/Transfer): Must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1] The presence of fluorine and chlorine substituents suggests potential respiratory irritation (H335) if dust is inhaled.
Liquid Phase (Solubilized): Standard chemical fume hood with a face velocity of 80–100 fpm (0.4–0.5 m/s).[1]
Metals: May corrode active metals (Al, Mg) if in solution, releasing hydrogen gas.
Personal Protective Equipment (PPE) Matrix
The following matrix is designed for Standard Laboratory Scale (<50g) . For pilot-scale (>100g), upgrade to full Tyvek sleeves and P100 respiratory backup.
Body Zone
PPE Requirement
Technical Specification & Logic
Hand Protection
Double Gloving (Nitrile)
Outer: Nitrile (minimum 5 mil / 0.12 mm).Inner: Nitrile (standard exam).Logic:[1][2][5] Halogenated organic acids can permeate thin latex. Nitrile offers superior chemical resistance.[1] Double gloving provides a "breakthrough buffer" allowing safe removal of the outer glove upon contamination.
Eye Protection
Chemical Splash Goggles
Standard: ANSI Z87.1 (or EN 166) Goggles.Prohibited:[1] Safety glasses with side shields are insufficient for powders that can drift around lenses or liquids that can splash.
Body Protection
Lab Coat (High-Closure)
Material: 100% Cotton or Nomex (if flammable solvents are present).Fit:[1] Must button to the neck to protect the suprasternal notch. Sleeves must cover wrists when reaching forward.
Respiratory
Engineering Control Primary
Primary: Fume Hood.Secondary (Spill/Cleanup): N95 or P100 Half-face respirator.Logic:[1] If the fume hood is operational, a respirator is not required for routine handling. Use respiratory PPE only during spill cleanup outside containment.
PPE Decision Logic (Visualization)[1]
Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering control availability.
Operational Protocol: Safe Handling & Weighing
This protocol utilizes a "Clean-Dirty" Zonal Approach to prevent cross-contamination.
Prepare "Clean Zone" (edge of hood): Solvent bottles, logbook.
Step 2: Weighing the Powder
Static Control: Organic powders often carry static charge, causing them to "jump." Use an ionizing bar or anti-static gun if available.
Transfer: Open the source container only inside the hood.
Spill Hygiene: If powder spills on the balance, do not blow it off . Wipe with a damp Kimwipe (solvent-soaked) and dispose of as solid hazardous waste.
Step 3: Solubilization (If applicable)[1]
Add solvent (e.g., DMSO, Methanol) slowly.
Exotherm Watch: Although mild, dissolution of acids can generate heat.[1] Ensure the vessel is not sealed tight immediately.[3]
Step 4: Decontamination[1]
Wipe down all tools (spatulas, balance pan) with a solvent-dampened tissue.
Remove Outer Gloves inside the hood and dispose of them in the solid waste stream.
Wash hands (with inner gloves on) or change inner gloves if sweat permeation is suspected.
Disposal & Emergency Procedures
Waste Management
This compound contains Halogens (Chlorine, Fluorine) .[6][7] It cannot be disposed of in standard organic waste streams if your facility separates halogenated vs. non-halogenated waste (which most do for incineration compliance).
Only if dissolved in water.[1] Do not pour down sink.
Emergency Response[1]
Eye Contact: Flush immediately for 15 minutes .[3][9] Hold eyelids open. The acidic nature requires thorough irrigation to prevent corneal damage.
Skin Contact: Remove contaminated clothing/gloves.[7] Wash with soap and water.[4][10] Do not use solvents (ethanol/acetone) to wash skin, as this may increase absorption.
Spill (Solid): Cover with wet paper towels to prevent dust. Scoop into a bag. Wipe area with weak base (Sodium Bicarbonate solution) to neutralize traces.
Disposal Workflow (Visualization)
Figure 2: Waste disposal workflow emphasizing the segregation of halogenated waste.
References
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link][1]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][1]
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link][1]
PubChem. (n.d.).[1] Compound Summary: 5-chlorovaleric acid (Structural Analog).[1] National Library of Medicine. Retrieved from [Link]